molecular formula C3HBrFNS B1289243 2-Bromo-5-fluorothiazole CAS No. 1209458-83-2

2-Bromo-5-fluorothiazole

Cat. No.: B1289243
CAS No.: 1209458-83-2
M. Wt: 182.02 g/mol
InChI Key: VXNUGJCISAFNPM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorothiazole is a useful research compound. Its molecular formula is C3HBrFNS and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-fluorothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluorothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNUGJCISAFNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Chemical Landscape of 2-Bromo-5-fluorothiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-5-fluorothiazole, a key intermediate in the synthesis of advanced therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical characteristics, spectroscopic profile, reactivity, and its pivotal role in the development of Tyrosine Kinase 2 (TYK2) inhibitors.

Core Chemical and Physical Properties

2-Bromo-5-fluorothiazole (CAS No. 1209458-83-2) is a halogenated heterocyclic compound with the molecular formula C₃HBrFNS.[1][2] Its molecular structure combines the chemical reactivity of a bromo-substituted thiazole ring with the electronic influence of a fluorine atom, making it a versatile building block in medicinal chemistry. While experimentally determined physical properties are not widely published, predicted values provide valuable insights for handling and reaction planning.

Table 1: Physicochemical Properties of 2-Bromo-5-fluorothiazole

PropertyValueSource
Molecular Weight 182.01 g/mol [1][2]
Boiling Point 176.9 ± 13.0 °C (Predicted)[2]
Density 1.967 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.62 ± 0.10 (Predicted)[2]
Appearance Colorless to light yellow liquid (Predicted)[2]

Spectroscopic Profile

Table 2: Predicted Spectroscopic Data for 2-Bromo-5-fluorothiazole

TechniqueExpected Observations
¹H NMR A single signal in the aromatic region, likely a doublet due to coupling with the fluorine atom. The chemical shift would be influenced by the electronegativity of the adjacent sulfur, nitrogen, and fluorine atoms.
¹³C NMR Three distinct signals for the thiazole ring carbons. The carbon bearing the bromine atom would appear at a characteristic chemical shift, and the carbon-fluorine coupling would be observable for the C5 carbon.
FT-IR Characteristic absorption bands for C-F stretching, C=N stretching of the thiazole ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-Bromo-5-fluorothiazole is not widely published, a plausible synthetic route can be extrapolated from general methods for the synthesis of halogenated thiazoles. A common approach involves the Hantzsch thiazole synthesis followed by halogenation.

A potential synthetic pathway is outlined below:

G Fluorinated_Starting_Material Fluorinated Amide/Thioamide Intermediate_1 5-Fluorothiazole Intermediate Fluorinated_Starting_Material->Intermediate_1 Cyclization Halogenating_Agent Brominating Agent (e.g., NBS) 2_Bromo_5_fluorothiazole 2-Bromo-5-fluorothiazole Halogenating_Agent->2_Bromo_5_fluorothiazole Cyclization_Reagent α-halocarbonyl Cyclization_Reagent->Intermediate_1 Intermediate_1->2_Bromo_5_fluorothiazole Bromination

Caption: A potential synthetic pathway for 2-Bromo-5-fluorothiazole.

Experimental Protocol: A General Approach to Thiazole Bromination

The following is a generalized protocol for the bromination of a thiazole ring, which could be adapted for the synthesis of 2-Bromo-5-fluorothiazole from a suitable 5-fluorothiazole precursor.

Materials:

  • 5-Fluorothiazole (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 5-fluorothiazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-Bromo-5-fluorothiazole.

Reactivity and Use in Suzuki Coupling

The bromine atom at the 2-position of the thiazole ring serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reactivity is fundamental to its application in the synthesis of complex molecules like TYK2 inhibitors.

G 2_Bromo_5_fluorothiazole 2-Bromo-5-fluorothiazole Suzuki_Coupling Suzuki Coupling 2_Bromo_5_fluorothiazole->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid (R-B(OH)₂) Arylboronic_Acid->Suzuki_Coupling Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Coupled_Product 2-Aryl-5-fluorothiazole Suzuki_Coupling->Coupled_Product

Caption: Suzuki coupling reaction of 2-Bromo-5-fluorothiazole.

Role in TYK2 Inhibitor Synthesis and Signaling Pathways

2-Bromo-5-fluorothiazole is a crucial precursor in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.[2] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a critical role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from extracellular cytokines to the nucleus, leading to changes in gene expression. TYK2 is a key component of this pathway, and its inhibition can modulate the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2_A TYK2 Cytokine_Receptor->TYK2_A Activates JAK_A JAK TYK2_A->JAK_A Phosphorylates STAT_inactive STAT (inactive) JAK_A->STAT_inactive Phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_active->Gene_Expression Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds 2_Bromo_5_fluorothiazole_derived_inhibitor TYK2 Inhibitor (derived from 2-Bromo-5-fluorothiazole) 2_Bromo_5_fluorothiazole_derived_inhibitor->TYK2_A Inhibits

Caption: The role of TYK2 in the JAK-STAT signaling pathway and its inhibition.

Safety and Handling

Table 3: General Safety Recommendations

PrecautionDetails
Handling Use in a well-ventilated area or fume hood. Avoid generating dusts or aerosols.
PPE Wear chemical-resistant gloves, safety goggles, and a laboratory coat.
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

2-Bromo-5-fluorothiazole is a chemical intermediate of significant interest to the pharmaceutical and drug development industries. Its unique combination of a reactive bromine atom and a fluorine-substituted thiazole ring makes it an ideal scaffold for the synthesis of complex, biologically active molecules. Its role as a key building block for TYK2 inhibitors highlights its importance in the development of next-generation therapies for autoimmune and inflammatory disorders. This guide provides a foundational understanding of its chemical properties to aid researchers in its safe and effective use.

References

2-Bromo-5-fluorothiazole CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 2-Bromo-5-fluorothiazole CAS Number: 1209458-83-2 Molecular Formula: C₃HBrFNS

Core Compound Identification and Properties

2-Bromo-5-fluorothiazole is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the thiazole ring, offers versatile reactivity for the synthesis of complex molecular architectures.

Molecular Structure

The molecular structure of 2-Bromo-5-fluorothiazole consists of a five-membered thiazole ring containing sulfur and nitrogen atoms. A bromine atom is attached at the 2-position, and a fluorine atom is at the 5-position.

SMILES: FC1=CN=C(Br)S1[1] InChI: InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H[2] InChIKey: VXNUGJCISAFNPM-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes key quantitative data for 2-Bromo-5-fluorothiazole. Please note that some of these values are predicted based on computational models.

PropertyValueSource
CAS Number 1209458-83-2[1][2][3]
Molecular Weight 182.01 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 176.9 ± 13.0 °C (Predicted)[2]
Density 1.967 ± 0.06 g/cm³ (Predicted)[2]
pKa -0.62 ± 0.10 (Predicted)[2]
Storage Conditions Inert atmosphere, 2-8°C or -20°C[1][2]

Synthesis and Reactivity

Postulated Synthesis Workflow

The diagram below illustrates a logical workflow for the synthesis of 2-Bromo-5-fluorothiazole, based on common organic chemistry principles for similar structures. This would typically involve the reaction of a fluorinated thioamide with an alpha-halocarbonyl compound, followed by bromination.

Synthesis_Workflow Postulated Synthesis Workflow for 2-Bromo-5-fluorothiazole A Fluorinated Thioamide C Hantzsch Thiazole Synthesis A->C B Alpha-halocarbonyl B->C D 5-Fluorothiazole C->D F Electrophilic Bromination D->F E Brominating Agent (e.g., NBS) E->F G 2-Bromo-5-fluorothiazole F->G

Caption: Postulated synthesis route for 2-Bromo-5-fluorothiazole.

Reactivity and Use in Suzuki Coupling

The bromine atom at the 2-position of the thiazole ring is a key reactive site, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents.

Application in Drug Discovery: Synthesis of TYK2 Inhibitors

A primary application of 2-Bromo-5-fluorothiazole is its use as a key intermediate in the synthesis of pyrazolopyridinones and pyrazolopyrimidinones, which act as Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.

General Experimental Protocol for Suzuki Coupling in TYK2 Inhibitor Synthesis

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a bromo-heterocycle like 2-Bromo-5-fluorothiazole. This serves as a template that would be adapted for the specific synthesis of a TYK2 inhibitor.

Materials:

  • 2-Bromo-5-fluorothiazole

  • Appropriate aryl- or heteroaryl-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

  • To a flame-dried reaction vessel, add 2-Bromo-5-fluorothiazole (1.0 equivalent), the boronic acid derivative (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • If using a solid catalyst and ligand, add them to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) multiple times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, typically by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Logical Workflow for TYK2 Inhibitor Synthesis

The diagram below illustrates the general workflow for utilizing 2-Bromo-5-fluorothiazole in the synthesis of a TYK2 inhibitor via a Suzuki coupling reaction.

TYK2_Inhibitor_Synthesis General Workflow for TYK2 Inhibitor Synthesis cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Bromo-5-fluorothiazole E Suzuki Coupling Reaction A->E B Boronic Acid Derivative B->E C Palladium Catalyst C->E D Base D->E F Crude Product Mixture E->F G Purification (e.g., Chromatography) F->G H Pure TYK2 Inhibitor Precursor G->H

Caption: General workflow for synthesizing a TYK2 inhibitor precursor.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for 2-Bromo-5-fluorothiazole is not widely published. However, based on its structure and data from analogous compounds, the following are expected characteristics for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR A single signal in the aromatic region, likely a doublet due to coupling with the adjacent fluorine atom.
¹³C NMR Three distinct signals for the thiazole ring carbons. The carbon attached to bromine and the carbon attached to fluorine will show characteristic chemical shifts and coupling with fluorine.
FT-IR Characteristic peaks for C-F stretching, C=N stretching, and other vibrations associated with the thiazole ring.
Mass Spec (EI) A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.

Safety and Handling

As with any laboratory chemical, 2-Bromo-5-fluorothiazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic data for 2-Bromo-5-fluorothiazole (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 2-Bromo-5-fluorothiazole. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values and data derived from analogous compounds. These estimations are valuable for the identification, characterization, and quality control of 2-Bromo-5-fluorothiazole in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Bromo-5-fluorothiazole. These predictions are based on established principles of spectroscopy and data from structurally similar thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Bromo-5-fluorothiazole (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4~7.5 - 7.8Doublet (d)~2-4 (⁴JHF)

Table 2: Predicted ¹³C NMR Data for 2-Bromo-5-fluorothiazole (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ) ppm
C-2~135 - 145
C-4~115 - 125
C-5~150 - 160 (d, ¹JCF ≈ 250-300 Hz)

Table 3: Predicted ¹⁹F NMR Data for 2-Bromo-5-fluorothiazole (470 MHz, CDCl₃)

FluorinePredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
F-5~ -110 to -130Doublet (d)~2-4 (⁴JHF)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data for 2-Bromo-5-fluorothiazole

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (thiazole ring)
~1600-1450Medium-StrongC=C and C=N stretching vibrations
~1300-1200StrongC-F stretch
~1100-1000MediumThiazole ring vibrations
Below 800MediumC-Br stretch, C-S stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for 2-Bromo-5-fluorothiazole

m/zRelative IntensityAssignment
181/183~1:1[M]⁺ (Molecular ion)
102Variable[M - Br]⁺
75Variable[C₂HFS]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Bromo-5-fluorothiazole.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Bromo-5-fluorothiazole.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Reference: External or internal standard (e.g., CFCl₃).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 128-512.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of 2-Bromo-5-fluorothiazole in a volatile solvent (e.g., dichloromethane or acetone).

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of 2-Bromo-5-fluorothiazole in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Gas Chromatograph:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-5-fluorothiazole.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Sample 2-Bromo-5-fluorothiazole Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Identification) MS->ProcessMS Interpret Structural Elucidation & Data Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Report Technical Guide / Whitepaper Interpret->Report

General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorothiazole is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and an electron-withdrawing fluorine atom at the 5-position, imparts a distinct reactivity and stability profile. This technical guide provides a comprehensive overview of the current understanding of 2-Bromo-5-fluorothiazole's chemical behavior, focusing on its reactivity in key synthetic transformations and its overall stability. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and other advanced materials. While direct quantitative data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogues and general principles of thiazole chemistry to provide a predictive framework for its utility.

Introduction

The thiazole scaffold is a privileged motif in medicinal chemistry, present in a wide array of FDA-approved drugs. The introduction of halogen substituents, particularly bromine and fluorine, offers a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. The bromine atom at the C2 position of the thiazole ring serves as a versatile synthetic handle for various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures. The fluorine atom at the C5 position, due to its high electronegativity and small size, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2][3] This guide will delve into the specific reactivity and stability characteristics of 2-Bromo-5-fluorothiazole, providing insights into its synthetic applications and handling considerations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Bromo-5-fluorothiazole is presented in Table 1. These properties are essential for understanding its behavior in various chemical environments and for the development of robust experimental protocols.

PropertyValueSource
CAS Number 1209458-83-2ChemicalBook[4][5]
Molecular Formula C₃HBrFNSChemicalBook[4][5]
Molecular Weight 182.01 g/mol ChemicalBook[4][5]
Appearance Colorless to light yellow liquidInferred from related compounds
Boiling Point 176.9 ± 13.0 °C (Predicted)ChemicalBook[5]
Density 1.967 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]
pKa -0.62 ± 0.10 (Predicted)ChemicalBook[5]

Reactivity Profile

The reactivity of 2-Bromo-5-fluorothiazole is primarily dictated by the interplay between the electron-deficient nature of the thiazole ring, the lability of the C2-bromine bond, and the electronic influence of the C5-fluorine atom.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the thiazole ring makes 2-Bromo-5-fluorothiazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl and heteroaryl-aryl structures. 2-Bromo-5-fluorothiazole is expected to readily participate in Suzuki-Miyaura coupling reactions with various boronic acids and their derivatives. The electron-withdrawing fluorine at the 5-position may enhance the reactivity of the C2-Br bond towards oxidative addition to the palladium(0) catalyst.

A general workflow for a Suzuki-Miyaura coupling reaction involving a bromothiazole derivative is depicted below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 2-Bromo-5-fluorothiazole - Boronic Acid Derivative - Palladium Catalyst - Ligand - Base - Solvent heating Heat under Inert Atmosphere reagents->heating Stirring extraction Aqueous Work-up & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification SNAr_Mechanism cluster_reactants cluster_intermediate cluster_products 2-Bromo-5-fluorothiazole 2-Bromo-5-fluorothiazole Meisenheimer-like Intermediate [Intermediate] 2-Bromo-5-fluorothiazole->Meisenheimer-like Intermediate + Nu⁻ Substituted Product Substituted Product Meisenheimer-like Intermediate->Substituted Product - Br⁻

References

A Technical Guide to the Medicinal Chemistry of Fluorinated Thiazoles: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of Fluorine and the Thiazole Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][2][3][4] Concurrently, the thiazole ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs and biologically active compounds, valued for its versatile chemical reactivity and ability to engage in various non-covalent interactions.[5][6]

The convergence of these two powerful elements gives rise to fluorinated thiazoles, a class of compounds with significant potential across diverse therapeutic areas. By leveraging the physicochemical advantages of fluorine, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of thiazole-based agents, leading to the development of novel therapeutics with enhanced potency, selectivity, and drug-like properties. This guide provides an in-depth technical overview of the synthesis, biological applications, and structure-activity relationships of fluorinated thiazoles, offering valuable insights for professionals engaged in drug development.

Therapeutic Applications of Fluorinated Thiazoles

Fluorinated thiazole derivatives have demonstrated significant promise in several key therapeutic areas, most notably in oncology, metabolic diseases, and neurodegenerative disorders.

Anticancer Activity

The development of novel anticancer agents is a primary focus for the application of fluorinated thiazoles. These compounds have been shown to inhibit cancer cell proliferation, migration, and key signaling pathways.

  • Inhibition of Cell Proliferation: Novel fluorinated thiazolo[4,5-d]pyrimidines have been synthesized and evaluated against the National Cancer Institute's 60 human tumor cell line panel, with several compounds demonstrating notable anticancer activity.[5] Furthermore, certain nano-sized fluorinated thiazole derivatives have exhibited potent cytotoxicity against the MDA-MB-231 breast cancer cell line, with one derivative showing a lower IC50 value (2.97 µg/ml) than the standard chemotherapeutic drug cisplatin (4.33 µg/ml).[7]

  • Dual Kinase Inhibition: A series of thiazole derivatives hybridized with fluorinated-indenoquinoxaline have been developed as dual inhibitors targeting VEGFR2 and AKT kinases.[8] One lead compound was found to be significantly more potent against HepG-2 and HuH-7 liver tumor cell lines than the multi-kinase inhibitor drug, Sorafenib.[8]

  • Anti-Metastatic Properties: Fluorinated thiazoles have also been identified as inhibitors of cancer cell migration and invasion.[9] The introduction of a fluorine atom at the para-position of a phenyl substituent was shown to be crucial for restoring cytotoxic activity in a series of thiazole derivatives designed to interfere with the protein fascin, which is involved in cell motility.[9]

Compound ClassTarget Cell Line(s)Key Result (IC50)Reference
Fluorinated-Indenoquinoxaline-Thiazole HybridHepG-2 (Liver)0.75 ± 0.04 µM[8]
Fluorinated-Indenoquinoxaline-Thiazole HybridHuH-7 (Liver)3.43 ± 0.16 µM[8]
Reference Drug: SorafenibHepG-2 (Liver)5.23 ± 0.31 µM[8]
Nano-sized Fluorinated Thiazole (7c)MDA-MB-231 (Breast)2.97 µg/ml[7]
Reference Drug: CisplatinMDA-MB-231 (Breast)4.33 µg/ml[7]
Antidiabetic Activity

Fluorinated thiazoles have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key metabolic enzymes. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been synthesized and evaluated for α-amylase inhibition and antiglycation potential, both of which are important therapeutic strategies for type 2 diabetes.[2][10]

  • α-Amylase Inhibition: This enzyme is responsible for the breakdown of starch into sugars. Its inhibition can help control post-prandial hyperglycemia. One derivative, compound 3h , demonstrated an IC50 value of 5.14 ± 0.03 µM, proving to be more potent than the standard drug acarbose (IC50 = 5.55 ± 0.06 µM).[2][10]

  • Antiglycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end products (AGEs), which contribute to diabetic complications. Several fluorinated thiazoles, particularly those with a trifluoromethyl group, showed excellent antiglycation potential, with IC50 values lower than the standard inhibitor, aminoguanidine.[2][10]

Compoundα-Amylase Inhibition IC50 (µM)Antiglycation Inhibition IC50 (mg/mL)Reference
3h (with -OH group)5.14 ± 0.03 -[2]
3i (with 3-CF3 group)-0.393 ± 0.002 [10]
3d (with 4-CF3 group)-0.394 ± 0.003[10]
3k (with 2-CF3 group)-0.396 ± 0.002[10]
Standard: Acarbose5.55 ± 0.06-[2]
Standard: Aminoguanidine-0.403 ± 0.001[10]
Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] The thiazole scaffold is a well-established core for kinase inhibitors, and fluorination often enhances potency and selectivity.[12][13]

  • B-RAF Inhibition: Thiazole derivatives have been developed as potent inhibitors of the B-RAFV600E mutant kinase, a key driver in melanoma. One compound demonstrated an IC50 of 23.1 ± 1.2 nM, surpassing the activity of the approved drug dabrafenib.[13]

  • VEGFR-2 Inhibition: As mentioned previously, fluorinated thiazoles can inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[8][13]

  • Structure-Activity Relationship: Studies have shown that a 4-fluoro substituent on a phenyl ring attached to the thiazole core is often critical for potent biological activity against various kinases.[13]

Compound ClassKinase TargetKey Result (IC50)Reference
Phenyl Sulfonyl ThiazoleB-RAFV600E23.1 ± 1.2 nM[13]
Reference Drug: DabrafenibB-RAFV600E47.2 ± 2.5 nM[13]
Aminothiazole DerivativeGSK-3β0.29 ± 0.01 nM[13]
Phenyl Thiazole DerivativeVEGFR-20.5 µM[13]
Applications in Neurodegenerative Diseases

The development of drugs for central nervous system (CNS) disorders like Alzheimer's disease is challenged by the need for molecules to cross the blood-brain barrier (BBB).[14][15] The incorporation of fluorine can enhance lipophilicity and facilitate BBB permeability, making fluorinated thiazoles attractive candidates for neurodegenerative diseases.[16] While research is ongoing, the strategy involves designing multi-target ligands that can, for example, inhibit cholinesterase activity, prevent amyloid-beta (Aβ) aggregation, and chelate excess metal ions, all of which are implicated in Alzheimer's pathology.[14][17]

Visualized Workflows and Pathways

To better illustrate the context and mechanisms of fluorinated thiazole research, the following diagrams outline a typical drug discovery workflow, a key biological pathway, and a common synthetic route.

G Figure 1. General Drug Discovery Workflow for Fluorinated Thiazoles A Library Design & SAR Prediction B Synthesis of Fluorinated Thiazole Analogs A->B C In Vitro Screening (e.g., Kinase Assays, Cytotoxicity) B->C D Hit-to-Lead Optimization C->D D->B Iterative Redesign E In Vivo Studies (Pharmacokinetics & Efficacy) D->E F Preclinical Candidate E->F

General Drug Discovery Workflow

G Figure 2. Inhibition of VEGFR2/AKT Signaling by a Fluorinated Thiazole Hybrid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds AKT AKT VEGFR2->AKT Activates Downstream Downstream Effectors (Proliferation, Angiogenesis, Survival) AKT->Downstream Promotes Inhibitor Fluorinated Thiazole Hybrid Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits G Figure 3. Hantzsch Synthesis Workflow for Fluorinated Thiazoles A Reactants: 1. Substituted Thiosemicarbazone 2. Fluorinated α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) B Cyclocondensation A->B D Product: Fluorinated Hydrazinylthiazole Derivative B->D C Solvent/Conditions: Reflux in Ethanol (4-5h) C->B E Purification & Characterization (e.g., NMR, HRMS) D->E

References

A Technical Guide to the Synthetic Routes of Substituted 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for preparing substituted 2-bromothiazoles, a crucial scaffold in medicinal chemistry and materials science. The following sections detail the most prevalent and effective routes: the Hantzsch Thistle Synthesis, Sandmeyer-type reactions of 2-aminothiazoles, and direct electrophilic bromination of the thiazole ring. This guide includes structured tables for easy comparison of quantitative data, detailed experimental protocols for key reactions, and visual diagrams of reaction mechanisms and logical workflows to aid in synthetic strategy selection.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring itself. By employing appropriately substituted starting materials, this method can be adapted to produce 2-bromothiazoles, although it is more commonly used to generate the core thiazole structure which may then be brominated in a subsequent step. The fundamental reaction involves the condensation of an α-haloketone with a thioamide.

General Reaction and Mechanism

The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis Thioamide Thioamide Intermediate1 Thioester Intermediate Thioamide->Intermediate1 + AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole - H2O

Figure 1: Hantzsch Thiazole Synthesis Pathway.

Application in 2-Bromothiazole Synthesis

While not a direct method for introducing a bromine at the 2-position, the Hantzsch synthesis can be utilized to prepare 2-aminothiazoles which are precursors for the Sandmeyer reaction. For instance, the reaction of an α-haloketone with thiourea yields a 2-aminothiazole.

Sandmeyer-Type Reaction of 2-Aminothiazoles

The Sandmeyer reaction is a powerful and widely used method for the conversion of an amino group on an aromatic ring to a halide, including bromide.[1] This approach is particularly effective for the synthesis of 2-bromothiazoles, starting from readily available 2-aminothiazole precursors. The reaction proceeds via the diazotization of the 2-amino group, followed by a copper(I) bromide-mediated displacement of the diazonium group.

General Reaction and Mechanism

The mechanism involves the formation of an aryl radical from the diazonium salt, facilitated by a single-electron transfer from the copper(I) catalyst. This radical then reacts with a bromide ion, often coordinated to a copper(II) species, to form the final 2-bromothiazole and regenerate the copper(I) catalyst.

Sandmeyer_Reaction TwoAminothiazole 2-Aminothiazole DiazoniumSalt Thiazole-2-diazonium Salt TwoAminothiazole->DiazoniumSalt NaNO2, HBr ArylRadical Thiazole-2-radical DiazoniumSalt->ArylRadical Cu(I) TwoBromothiazole 2-Bromothiazole ArylRadical->TwoBromothiazole Cu(II)Br

Figure 2: Sandmeyer-Type Reaction for 2-Bromothiazoles.

Quantitative Data for Sandmeyer-Type Bromination
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-phenylthiazoleCuBr, n-Butyl nitriteAcetonitrile600.2598[2]
2-AminothiazoleCuBr2, t-BuONOAcetonitrileRT194[3]
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylateCuBr, t-BuONOAcetonitrileRT-71[4]

Direct Electrophilic Bromination

Direct bromination of the thiazole ring is another important route to access brominated thiazoles. The regioselectivity of this electrophilic substitution is highly dependent on the nature and position of the substituents already present on the thiazole ring, as well as the brominating agent and reaction conditions employed.

Regioselectivity

The thiazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The C5 position is typically the most electron-rich and therefore the most susceptible to electrophilic attack. However, the presence of activating or deactivating groups at C2, C4, or C5 can significantly influence the position of bromination.

  • Activating Groups (e.g., -NH2, -OH, -Alkyl): These groups enhance the electron density of the ring and facilitate bromination, usually directing the incoming bromine to the C5 position.

  • Deactivating Groups (e.g., -NO2, -CN, -COOR): These groups decrease the reactivity of the ring, often requiring harsher reaction conditions.

Brominating Agents

Commonly used brominating agents include:

  • Bromine (Br₂): Often used in a solvent like acetic acid or chloroform.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a radical initiator like AIBN or under photochemical conditions.

Quantitative Data for Direct Bromination
Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,1,3-BenzothiadiazoleBr₂/HBr-10024,7-Dibromo-2,1,3-benzothiadiazole91[2]
2-Amino-4-t-butylthiazoleCuBr₂AcetonitrileRT-2-Amino-5-bromo-4-t-butylthiazoleHigh[5]
ThiazoleBr₂ (vapor phase)-High-2-Bromothiazole & 2,5-Dibromothiazole-[6]

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole[7]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Workup:

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to yield the product.

Sandmeyer-Type Synthesis of 2-Bromo-4-phenylthiazole[2]
  • Reaction Setup: In a suitable flask, dissolve 2-amino-4-phenylthiazole (46.9 mmol) and copper(I) bromide (74.6 mmol) in acetonitrile at room temperature.

  • Reagent Addition: Add n-butyl nitrite (74.6 mmol) to the stirring solution.

  • Heating: Heat the reaction mixture to 60°C. The reaction is typically complete within 15 minutes.

  • Workup:

    • Evaporate the solvent in vacuo.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with 0.1 M ammonia solution (2 x 50 mL).

    • Dry the organic layer over magnesium sulfate and evaporate to dryness.

  • Purification: Purify the residue by column chromatography on silica gel (heptane-ethyl acetate, 70:3 v/v) to afford the pure product.

Direct Bromination of 2-Amino-4-tert-butylthiazole[5]
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in acetonitrile.

  • Reagent Addition: Add copper(II) bromide (CuBr₂) to the solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-amino-5-bromo-4-tert-butylthiazole.

Logical Workflow for Synthetic Route Selection

The choice of synthetic route for a particular substituted 2-bromothiazole depends on the desired substitution pattern and the availability of starting materials. The following diagram provides a simplified decision-making workflow.

Synthetic_Route_Selection Start Desired Substituted 2-Bromothiazole Is_2_Amino_Precursor_Available Is the corresponding 2-aminothiazole readily available? Start->Is_2_Amino_Precursor_Available Is_Thiazole_Core_Substituted Is the thiazole core already substituted as desired? Is_2_Amino_Precursor_Available->Is_Thiazole_Core_Substituted No Sandmeyer Sandmeyer Reaction Is_2_Amino_Precursor_Available->Sandmeyer Yes Direct_Bromination Direct Bromination Is_Thiazole_Core_Substituted->Direct_Bromination Yes Hantzsch Hantzsch Synthesis of 2-Aminothiazole Precursor Is_Thiazole_Core_Substituted->Hantzsch No Hantzsch->Sandmeyer

Figure 3: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of substituted 2-bromothiazoles can be achieved through several reliable methods. The Sandmeyer-type reaction of 2-aminothiazoles offers a highly efficient and direct route to the 2-bromo functionality. Direct electrophilic bromination provides an alternative approach, although careful consideration of substituent effects on regioselectivity is crucial. The Hantzsch synthesis, while primarily a method for constructing the thiazole ring, is instrumental in preparing the necessary 2-aminothiazole precursors for the Sandmeyer reaction. The selection of the optimal synthetic strategy will depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the synthesis of this important class of compounds.

References

The Fluorinated Thiazole: A Technical Guide to its Electronic Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the electronic effects of fluorine on the thiazole ring, a privileged structure in numerous pharmaceuticals. Understanding these effects is paramount for the rational design of novel therapeutics with enhanced potency, metabolic stability, and pharmacokinetic profiles.

The Inductive and Mesomeric Influence of Fluorine on the Thiazole Ring

Fluorine's profound impact on the electronic character of the thiazole ring stems from its high electronegativity and the nature of the carbon-fluorine bond. This influence manifests through two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the carbon atom and, by extension, from the entire thiazole ring. This results in a general decrease in electron density across the heterocyclic system, making the ring more susceptible to nucleophilic attack and altering the basicity of the ring nitrogen.

  • Mesomeric Effect (+M): Although fluorine possesses lone pairs of electrons that can theoretically participate in resonance (a positive mesomeric or +M effect), this effect is generally considered to be weak and often outweighed by its powerful inductive effect, especially in the context of reactivity.[1]

The net result of these electronic perturbations is a significant modulation of the thiazole's physicochemical properties and reactivity.

Quantitative Analysis of Fluorine's Electronic Effects

To quantify the electronic influence of fluorine on the thiazole ring, we can examine several key parameters. Due to the limited availability of experimental data for simple fluorinated thiazoles, the following tables include a combination of data from substituted thiazoles and general parameters for fluorine, which serve as a valuable guide for understanding these effects.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of substituents on a reactive center. While these constants are typically derived from the ionization of benzoic acids, they offer a good approximation of the electronic influence of substituents on other aromatic and heteroaromatic systems.

SubstituentPositionHammett Constant (σ)Electronic Effect
-Fmeta (σm)0.34Strong -I
-Fpara (σp)0.06Strong -I, weak +M
-CF3meta (σm)0.43Strong -I
-CF3para (σp)0.54Strong -I, weak -M

Data sourced from standard Hammett constant tables.

The positive values for both σm and σp for fluorine indicate its electron-withdrawing nature. The smaller σp value compared to σm reflects the opposing, albeit weaker, +M effect when fluorine is in a para-like position where resonance is possible. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms.

Impact on Acidity (pKa)

The electron-withdrawing nature of fluorine decreases the basicity (lowers the pKa of the conjugate acid) of the thiazole ring nitrogen. Fluorine substitution makes the lone pair on the nitrogen less available for protonation.

CompoundSubstituent at C2Substituent at C5pKa
Thiazole-H-H2.53
2-Aminothiazole-NH2-H5.39
2-Chlorothiazole-Cl-H-0.47
5-Bromothiazole-H-Br1.15
5-Nitrothiazole-H-NO2-0.95

Data for substituted thiazoles provides context for the impact of electron-withdrawing groups.

Based on the strong electron-withdrawing nature of fluorine, it is expected that 2-fluorothiazole and 5-fluorothiazole would have significantly lower pKa values than the parent thiazole.

Spectroscopic Evidence: 13C NMR Chemical Shifts

13C NMR spectroscopy provides direct evidence of the electronic environment of the carbon atoms within the thiazole ring. The electron-withdrawing effect of fluorine causes a deshielding of the adjacent carbon atoms, resulting in a downfield shift (higher ppm value) of their NMR signals. The magnitude of the carbon-fluorine coupling constants (J-CF) also provides valuable structural information.

The following table compares the predicted 13C NMR chemical shifts for 2-aminothiazole with experimental data for a more complex fluorinated thiazole derivative to illustrate the deshielding effect.

Carbon2-Aminothiazole (Predicted, D2O) (ppm)2-(hydrazinyl)-4-(4-fluorophenyl)thiazole (Experimental, DMSO-d6) (ppm)
C2169.1168.3–170.6
C4141.0148.8–160.9
C5107.8101.8–104.5

Predicted data for 2-aminothiazole from Human Metabolome Database. Experimental data for the fluorinated derivative from Mehmood et al. (2023).[2]

In the fluorophenyl-thiazole derivative, the C4 carbon, which is part of the substituted phenyl ring, shows a significant downfield shift. More directly, the ipso-carbon of the fluorophenyl ring exhibits a characteristic doublet in the range of 162.0–164.7 ppm with a large one-bond C-F coupling constant (¹JCF) of 244.3–249.4 Hz.[2]

Reactivity of Fluorinated Thiazoles

The electron-deficient nature of the fluorinated thiazole ring dictates its reactivity, making it a substrate for nucleophilic attack and a versatile scaffold for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine's strong inductive effect activates the thiazole ring towards nucleophilic aromatic substitution (SNAr), particularly when the fluorine atom is positioned at C2 or C5. In these reactions, a nucleophile attacks the carbon bearing the fluorine, leading to the displacement of the fluoride ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

The general workflow for an SNAr reaction on a fluorinated thiazole is depicted below.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Combine Fluorothiazole, Nucleophile, and Base in a suitable solvent (e.g., DMF, DMSO) start->reagents heat Heat reaction mixture (e.g., 80-120 °C) reagents->heat quench Quench reaction (e.g., with water) heat->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Halogen Dance Reaction

The halogen dance is a base-mediated isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. This reaction is a powerful tool for the synthesis of uniquely substituted thiazoles that are not readily accessible through other methods. The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a carbanion, which then facilitates the halogen migration.

The logical flow of a halogen dance reaction is illustrated below.

Halogen_Dance A Start with a halogenated thiazole B Deprotonation with a strong base (e.g., LDA) to form a carbanion A->B Base C Halogen Migration (Intramolecular) B->C Isomerization D Quench with an electrophile (E+) C->D Electrophilic Trap E Formation of a new, regioisomerically pure functionalized thiazole D->E

Caption: Logical steps of the halogen dance reaction on a thiazole ring.

Experimental Protocols

The following are representative protocols for key experiments related to the study of fluorinated thiazoles.

Protocol for Nucleophilic Aromatic Substitution: Synthesis of 2-Amino-4-phenylthiazole from a Fluorinated Precursor (Representative)

This protocol is a representative procedure based on the principles of SNAr on fluoroaromatic compounds.

Materials:

  • 2-Fluoro-4-phenylthiazole

  • Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-fluoro-4-phenylthiazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a solution of ammonia (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-amino-4-phenylthiazole.

Protocol for the Halogen Dance Reaction on a Thiazole Derivative

This protocol is adapted from a literature procedure for the halogen dance reaction.

Materials:

  • 4-Bromo-5-iodo-2-(tert-butoxycarbonylamino)thiazole

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Iodine

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diisopropylamine (3.3 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (3.3 eq) dropwise. Stir the solution for 30 minutes at 0 °C to generate LDA.

  • Add a solution of 2-(tert-butoxycarbonylamino)thiazole (1.0 eq) in dry THF dropwise to the freshly prepared LDA solution at 0 °C.

  • Stir the resulting solution at 0 °C for an additional 15 minutes.

  • Allow the reaction mixture to warm to room temperature, then add a solution of iodine (3.3 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with ethyl acetate and quench with a 50% saturated aqueous NH4Cl solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by chromatography.

Protocol for the Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a thiazole derivative.[3]

Materials:

  • Thiazole derivative

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of the thiazole derivative and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • If the compound is a base, titrate the solution with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH changes significantly, indicating that the equivalence point has been passed.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the inflection point of the titration curve.

Conclusion

The introduction of fluorine onto the thiazole ring provides a powerful strategy for modulating its electronic properties, thereby fine-tuning its biological activity and pharmacokinetic profile. The strong electron-withdrawing nature of fluorine enhances the ring's susceptibility to nucleophilic attack, lowers its basicity, and influences the chemical shifts of its constituent atoms. A thorough understanding of these electronic effects, supported by quantitative data and robust experimental protocols, is essential for leveraging the full potential of fluorinated thiazoles in the design and development of next-generation pharmaceuticals.

References

In-Depth Technical Guide: Safety, Handling, and Storage of 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for 2-Bromo-5-fluorothiazole (CAS No. 1209458-83-2), a key intermediate in the synthesis of various pharmaceutical compounds, including Tyrosine Kinase 2 (TYK2) inhibitors. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

2-Bromo-5-fluorothiazole is a halogenated heterocyclic compound. While a comprehensive, experimentally verified dataset is not publicly available, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 1209458-83-2--INVALID-LINK--
Molecular Formula C₃HBrFNS--INVALID-LINK--
Molecular Weight 182.01 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point (Predicted) 176.9 ± 13.0 °C--INVALID-LINK--
Density (Predicted) 1.967 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) -0.62 ± 0.10--INVALID-LINK--

Hazard Identification and GHS Classification

Based on available data, 2-Bromo-5-fluorothiazole is classified as a hazardous substance. The GHS classification indicates the following potential hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Safety and Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling 2-Bromo-5-fluorothiazole.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling. The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves must be inspected for integrity before each use.To prevent skin contact, which can lead to irritation.
Body Protection A flame-retardant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.To protect skin from accidental splashes and spills.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.
Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Safety showers and eyewash stations must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from incompatible materials such as strong oxidizing agents.

Storage Guidelines

Proper storage of 2-Bromo-5-fluorothiazole is essential to maintain its stability and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The recommended storage temperature is -20°C.[3]

  • Keep away from strong oxidizing agents.[4]

  • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[5]

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE as outlined in Section 3.1. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.

Disposal

All waste materials contaminated with 2-Bromo-5-fluorothiazole must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides, nitrogen oxides (NOx), sulfur oxides, hydrogen bromide, and hydrogen fluoride.[1]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Experimental Protocols and Visualizations

Generalized Synthetic Workflow

This hypothetical workflow illustrates the use of 2-Bromo-5-fluorothiazole in a Suzuki coupling reaction, a common method for forming carbon-carbon bonds in pharmaceutical synthesis.

G Generalized Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 2-Bromo-5-fluorothiazole boronic_acid Aryl Boronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Anhydrous Solvent (e.g., Dioxane) reaction_mixture Combine Reagents under Inert Atmosphere reagents->reaction_mixture 1. heating Heat Reaction Mixture (e.g., 90°C) reaction_mixture->heating 2. monitoring Monitor Progress (e.g., TLC, LC-MS) heating->monitoring 3. quench Quench Reaction (e.g., with water) monitoring->quench 4. When complete extract Extract with Organic Solvent quench->extract 5. dry Dry Organic Layer (e.g., Na2SO4) extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Column Chromatography concentrate->purify 8. characterize Characterize Product (NMR, MS, etc.) purify->characterize 9. end End: Final Product characterize->end 10.

Caption: Generalized Suzuki Coupling Workflow.

Safe Handling Logical Flow

The following diagram illustrates the logical flow of operations for the safe handling of 2-Bromo-5-fluorothiazole in a laboratory setting.

G Safe Handling Logical Flow cluster_prep cluster_handling cluster_storage cluster_spill cluster_disposal prep Preparation & Risk Assessment handling Handling in Fume Hood prep->handling sds Review SDS prep->sds storage Storage handling->storage spill Spill / Emergency handling->spill disposal Waste Disposal handling->disposal weigh Weigh Compound handling->weigh store_solid Store Solid in Freezer (-20°C) storage->store_solid store_solution Store Solution (if necessary) under Inert Gas, Cold storage->store_solution evacuate Evacuate Area spill->evacuate collect Collect Waste in Labeled Container disposal->collect ppe Don Appropriate PPE plan Formulate Experimental Plan sds->plan plan->ppe react Perform Reaction weigh->react workup Conduct Work-up react->workup notify Notify Supervisor evacuate->notify contain Contain Spill notify->contain cleanup Clean-up with Inert Absorbent contain->cleanup dispose Dispose as Hazardous Waste collect->dispose

Caption: Safe Handling Logical Flow.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for 2-Bromo-5-fluorothiazole before use and perform a thorough risk assessment for your specific experimental conditions.

References

The Thiazole Scaffold: A Versatile Framework for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents. From anticancer and antimicrobial to anti-inflammatory and kinase inhibitory activities, thiazole derivatives have demonstrated remarkable biological versatility. This technical guide provides a comprehensive overview of the discovery of novel bioactive molecules derived from thiazole scaffolds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Bioactivity of Thiazole Derivatives: A Quantitative Overview

The therapeutic potential of thiazole-based compounds is vast, with numerous derivatives exhibiting potent biological activities. This section summarizes the quantitative data for various activities, providing a comparative landscape for researchers.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.[1][2] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

Compound Class Cancer Cell Line IC50 (µM) Reference
Thiazole-naphthalene derivative (5b)MCF-7 (Breast)0.48 ± 0.03[3]
Thiazole-naphthalene derivative (5b)A549 (Lung)0.97 ± 0.13[3]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16[4]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44[4]
Phenylthiosemicarbazone-derived thiazole (6a)OVCAR-4 (Ovarian)1.569 ± 0.06[5]
Thiazole-based chalcone (11)HEL (Erythroleukemia)~7-10[6]
Thiazole-based chalcone (12)HEL (Erythroleukemia)~7-10[6]
Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents. Thiazole derivatives have shown significant promise as both antibacterial and antifungal agents.[7] The minimum inhibitory concentration (MIC) is the standard measure of their efficacy.

Table 2: Antibacterial Activity of Thiazole Derivatives

Compound Class Bacterial Strain MIC (µg/mL) Reference
Thiazolyl-2-pyrazoline derivative (56)S. aureus8-16[8]
Thiazolyl-2-pyrazoline derivative (56)E. coli8-16[8]
Thiazolyl-2-pyrazoline derivative (56)P. aeruginosa8-16[8]
Benzo[d]thiazole derivative (13)S. aureus50-75[5]
Benzo[d]thiazole derivative (14)E. coli50-75[5]
Furan–thiazole hydrazone derivative (4a)M. tuberculosis H37Rv3.12[9]

Table 3: Antifungal Activity of Thiazole Derivatives

Compound Class Fungal Strain MIC (µg/mL) Reference
2-(Cyclopropylmethylidene)hydrazinyl)thiazole derivativeCandida albicans (clinical isolates)0.008–7.81[10]
2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7a, 7b, 7c)Candida albicans3.9[11]
Thiazolyl-2-pyrazoline derivative (56)Candida albicans32[8]
Heteroaryl(aryl) thiazole derivative (8)Various fungi0.08–0.23 (mg/mL)[12]
Kinase Inhibitory Activity

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in many diseases, particularly cancer. Thiazole-based molecules have been successfully developed as potent inhibitors of various kinases.

Compound Class Target Kinase IC50 Reference
Thiazole derivative (Compound 3b)PI3Kα0.086 µM[4]
Thiazole derivative (Compound 3b)mTOR0.221 µM[4]
Phenylthiosemicarbazone-derived thiazole (6a)PI3Kα0.225 ± 0.01 µM[5]
4-(Thiazol-5-yl)benzoic acid derivativeCK2α0.014-0.017 µM[11]
4-Chlorophenylthiazole derivative (III)VEGFR-251.09 nM[1]
Thiazole derivative (4c)VEGFR-20.15 µM[4]
Thiazolyl-pyrazoline derivative (10d)VEGFR-243.0 ± 2.4 nM[9]
Thiazolyl-pyrazoline derivative (10d)EGFR32.5 nM[9]

Key Experimental Protocols

The synthesis and biological evaluation of thiazole derivatives involve a range of standard and specialized experimental procedures. This section provides detailed methodologies for some of the most critical experiments.

Synthesis of Thiazole Scaffolds: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring. It typically involves the reaction of an α-haloketone with a thioamide.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution and swirl to mix. The product will precipitate out of the solution.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha-Haloketone alpha-Haloketone Reaction Hantzsch Condensation (e.g., in Methanol, 100°C) alpha-Haloketone->Reaction Thioamide Thioamide Thioamide->Reaction Thiazole Derivative Thiazole Derivative Reaction->Thiazole Derivative

Workflow for Hantzsch Thiazole Synthesis.
In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

G A Seed Cancer Cells in 96-well plate B Treat with Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Solubilize Formazan (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (IC50) G->H

Workflow for the MTT Cell Viability Assay.
In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiazole test compound in the broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

G A Prepare Serial Dilutions of Thiazole Compound B Inoculate with Bacterial Suspension A->B C Incubate (16-24h) B->C D Observe for Growth C->D E Determine MIC D->E

Workflow for MIC Determination by Broth Microdilution.
Kinase Inhibition Assays

Assessing the inhibitory activity of thiazole derivatives against specific kinases is crucial for understanding their mechanism of action. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for this purpose.

Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of the thiazole test compound. Prepare a kinase reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the diluted test compound and the VEGFR-2 enzyme. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Several thiazole-based compounds have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->PI3K Inhibition Thiazole_Inhibitor->mTORC1 Inhibition Thiazole_Inhibitor->mTORC2 Inhibition

Thiazole Inhibition of the PI3K/Akt/mTOR Pathway.
Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Thiazole derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.[1][9]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation Downstream Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibition

Thiazole Inhibition of the VEGFR-2 Signaling Pathway.

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Key SAR Observations for Bioactive Thiazoles:

  • Anticancer Activity:

    • Substitution at the 2- and 4-positions of the thiazole ring is common in active compounds.

    • The presence of a substituted phenyl ring at the 4-position is often beneficial.

    • Electron-withdrawing groups on the phenyl ring can enhance activity.[8]

    • Hybrid molecules incorporating other heterocyclic rings, such as pyrazoline or coumarin, can lead to increased potency.[8]

  • Antimicrobial Activity:

    • The nature of the substituent at the 2-position of the thiazole ring significantly influences activity.

    • Hybridization with other antimicrobial pharmacophores, like pyrazoline, can broaden the spectrum of activity.[6]

    • Lipophilicity plays a role in antibacterial and antifungal efficacy, with optimal lipophilicity leading to enhanced activity.

  • Kinase Inhibitory Activity:

    • The 2-aminothiazole scaffold is a key template for many kinase inhibitors, including the approved drug Dasatinib.[12]

    • Specific substitutions on the 2-amino group and the 5-position of the thiazole ring are critical for potent and selective inhibition.

    • Molecular modeling and docking studies are invaluable tools for understanding the binding modes of thiazole inhibitors within the kinase active site and for guiding SAR studies.[5]

Conclusion

The thiazole scaffold continues to be a rich source of novel bioactive molecules with diverse therapeutic potential. This technical guide has provided an in-depth overview of the quantitative bioactivity data, key experimental protocols for synthesis and evaluation, and the underlying signaling pathways and structure-activity relationships. By leveraging this knowledge, researchers and drug development professionals can continue to explore the vast chemical space of thiazole derivatives to discover and develop the next generation of innovative medicines. The combination of rational design, guided by SAR and molecular modeling, with efficient synthetic and screening methodologies will undoubtedly lead to the identification of new thiazole-based drugs with improved efficacy and safety profiles. methodologies will undoubtedly lead to the identification of new thiazole-based drugs with improved efficacy and safety profiles.

References

Solubility profile of 2-Bromo-5-fluorothiazole in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-5-fluorothiazole in organic solvents. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound, alongside a framework for data presentation and interpretation. This guide is intended to equip researchers with the necessary methodology to generate a robust and reliable solubility profile for 2-Bromo-5-fluorothiazole in their laboratories.

Introduction to 2-Bromo-5-fluorothiazole

2-Bromo-5-fluorothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a thiazole ring substituted with both bromine and fluorine atoms, suggests a unique polarity profile that influences its solubility in various organic solvents. Understanding this solubility is critical for its use in synthesis, purification, formulation, and various screening assays.

Theoretical Solubility Considerations

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size. Based on the structure of 2-Bromo-5-fluorothiazole, some qualitative predictions can be made:

  • Polarity : The presence of nitrogen, sulfur, and fluorine atoms introduces polarity to the molecule. This suggests that it may exhibit some solubility in polar aprotic solvents.

  • Hydrogen Bonding : The molecule does not have traditional hydrogen bond donors (like -OH or -NH). However, the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

  • "Like Dissolves Like" : It is anticipated that 2-Bromo-5-fluorothiazole will have better solubility in solvents with similar polarity.

While direct data is scarce, related compounds offer some insights. For instance, 2-bromo-5-nitrothiazole is reported to be soluble in polar solvents like Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1] This suggests that 2-Bromo-5-fluorothiazole may also show solubility in such solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The Equilibrium Solubility Method , often referred to as the Shake-Flask Method , is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2]

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of 2-Bromo-5-fluorothiazole.

G Figure 1. Experimental Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent_Selection Select a panel of organic solvents Stock_Solution Prepare a stock solution of 2-Bromo-5-fluorothiazole (if required for calibration) Solvent_Selection->Stock_Solution Add_Excess Add excess solid 2-Bromo-5-fluorothiazole to each solvent Equilibrate Equilibrate at a constant temperature with agitation (e.g., 24-72 hours) Add_Excess->Equilibrate Phase_Separation Separate the solid and liquid phases (centrifugation/filtration) Equilibrate->Phase_Separation Sample_Dilution Dilute the saturated solution Phase_Separation->Sample_Dilution Quantification Quantify the concentration (e.g., HPLC, UV-Vis) Sample_Dilution->Quantification Data_Analysis Calculate solubility (e.g., in mg/mL or mol/L) Quantification->Data_Analysis

Caption: Workflow for determining the equilibrium solubility of 2-Bromo-5-fluorothiazole.

Detailed Experimental Protocol

This protocol outlines the steps for determining the equilibrium solubility of 2-Bromo-5-fluorothiazole in a range of organic solvents.

Materials and Equipment:

  • 2-Bromo-5-fluorothiazole (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of 2-Bromo-5-fluorothiazole of known concentration in a suitable solvent (one in which it is freely soluble).

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Analyze the standard solutions using the chosen analytical method (e.g., HPLC) and construct a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 2-Bromo-5-fluorothiazole to a vial containing a known volume (e.g., 1-2 mL) of the selected organic solvent. The excess solid should be clearly visible.[2]

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a temperature-controlled incubator on an orbital shaker or rotator.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24 to 72 hours).[2][3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[2][3] Care should be taken to avoid any solid particles in the final sample.

  • Analysis:

    • Carefully take an aliquot of the clear saturated solution and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as used for the calibration standards.[2]

  • Data Calculation:

    • Determine the concentration of 2-Bromo-5-fluorothiazole in the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of 2-Bromo-5-fluorothiazole in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane8.93Data to be determinedData to be determined
Ethyl Acetate6.02Data to be determinedData to be determined
Tetrahydrofuran7.58Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.55Data to be determinedData to be determined
Dimethylformamide (DMF)36.7Data to be determinedData to be determined
Dimethyl sulfoxide (DMSO)46.7Data to be determinedData to be determined

Conclusion

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. 2-Bromo-5-fluorothiazole is an attractive building block in drug discovery due to the prevalence of the thiazole ring in numerous pharmaceuticals and the advantageous properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity.

This document provides detailed protocols for the Suzuki coupling reaction of 2-Bromo-5-fluorothiazole with various arylboronic acids. The resulting 2-aryl-5-fluorothiazole derivatives are of significant interest as potential therapeutic agents, notably as inhibitors of protein kinases such as p38 MAP kinase and Transforming Growth Factor-beta (TGF-β) receptor kinase, which are implicated in inflammatory diseases and cancer.[1][2]

General Reaction Scheme

The Suzuki-Miyaura coupling of 2-Bromo-5-fluorothiazole proceeds via a palladium-catalyzed cycle to yield the corresponding 2-aryl-5-fluorothiazole.

General Suzuki Coupling Reaction of 2-Bromo-5-fluorothiazole

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2-Bromo-5-fluorothiazole with representative arylboronic acids. These examples provide a baseline for optimization with other substrates.

Table 1: Suzuki Coupling with (4-Methoxyphenyl)boronic Acid

ParameterCondition
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Base K₂CO₃ (Potassium Carbonate)
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 90 °C
Time 12 hours
Yield ~76% (representative for similar substrates)[3]

Table 2: Suzuki Coupling with (Pyridin-3-yl)boronic Acid

ParameterCondition
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with XPhos ligand
Base K₃PO₄ (Potassium Phosphate)
Solvent 1,4-Dioxane
Temperature 110 °C
Time 16 hours
Yield Good to excellent (specific yield data not available in literature, optimization may be required)

Experimental Protocols

The following are detailed methodologies for the Suzuki coupling of 2-Bromo-5-fluorothiazole with arylboronic acids.

Protocol 1: Suzuki Coupling with (4-Methoxyphenyl)boronic Acid

This protocol is a general method effective for many arylboronic acids.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv.)

  • (4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-Bromo-5-fluorothiazole, (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed deionized water via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-(4-methoxyphenyl)-5-fluorothiazole.

Protocol 2: Microwave-Assisted Suzuki Coupling with (Pyridin-3-yl)boronic Acid

This method is suitable for heteroarylboronic acids and can significantly reduce reaction times.[4]

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv.)

  • (Pyridin-3-yl)boronic acid (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (10 mL)

  • Microwave vial (10-20 mL)

Procedure:

  • In a microwave vial, combine 2-Bromo-5-fluorothiazole, (pyridin-3-yl)boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add degassed 1,4-dioxane.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography to yield 2-(pyridin-3-yl)-5-fluorothiazole.

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Bromo-5-fluorothiazole, Arylboronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Inert Atmosphere (N2 or Ar Purge) B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure 2-Aryl-5-fluorothiazole I->J

Suzuki Coupling Experimental Workflow
p38 MAP Kinase Signaling Pathway

2-Arylthiazole derivatives have been identified as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[1] Inhibition of p38 can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_Pathway stress Stress / Cytokines (e.g., LPS, TNF-α) mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, transcription factors) p38->substrates phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines leads to production of inhibitor 2-Aryl-5-fluorothiazole inhibitor->p38 inhibits

References

Application Notes and Protocols for Palladium-Catalyzed C-N Cross-Coupling with 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 2-bromo-5-fluorothiazole with various amines. This reaction is a powerful tool for the synthesis of 2-amino-5-fluorothiazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

Introduction

The palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the efficient coupling of aryl or heteroaryl halides with a wide range of primary and secondary amines. The 2-amino-5-fluorothiazole motif is of significant interest in the development of novel therapeutics, and its synthesis via this method offers a versatile and modular approach. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, such as metabolic stability and binding affinity.

Reaction Principle

The Buchwald-Hartwig amination of 2-bromo-5-fluorothiazole proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 2-bromo-5-fluorothiazole to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and in the presence of a base, is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 2-amino-5-fluorothiazole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: A Comparative Overview of Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common components used in the C-N cross-coupling of heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with 2-bromo-5-fluorothiazole.

Component Examples General Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective choices. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved activity and reproducibility.
Phosphine Ligand Bidentate: BINAP, dppf, XantphosMonodentate (Bulky): BrettPhos, XPhos, RuPhosThe choice of ligand is crucial and substrate-dependent. Bulky, electron-rich ligands often promote the reductive elimination step and are effective for coupling with a wide range of amines.
Base Inorganic: Cs₂CO₃, K₃PO₄, K₂CO₃Alkoxide: NaOtBu, KOtBu, LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield. Sodium tert-butoxide is a commonly used strong base.
Solvent Toluene, Dioxane, tert-Butanol (t-BuOH), Tetrahydrofuran (THF)Anhydrous, deoxygenated solvents are essential for optimal catalytic activity. Toluene and dioxane are frequently used for their ability to dissolve the reactants and their relatively high boiling points.

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed C-N cross-coupling of 2-bromo-5-fluorothiazole with a generic primary or secondary amine. Note: These protocols are intended as a starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure using Pd₂(dba)₃ and a Phosphine Ligand

Materials:

  • 2-Bromo-5-fluorothiazole

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube, add 2-bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst/ligand mixture to the Schlenk tube containing the reactants.

  • Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-fluorothiazole derivative.

Protocol 2: General Procedure using Pd(OAc)₂ and a Phosphine Ligand

Materials:

  • 2-Bromo-5-fluorothiazole

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., dppf or BrettPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed 1,4-dioxane

  • Sealed reaction vial or pressure tube

  • Magnetic stirrer and heating block

Procedure:

  • To a dry sealed reaction vial, add 2-bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the vial tightly and place it in a preheated heating block at 100-120 °C.

  • Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the pure product.

Visualizations

General Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L₂Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR¹R², Base Amido_Complex L₂Pd(II)(Ar)(NR¹R²) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR¹R² Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 2-bromo-5-fluorothiazole, amine, and base in a dry flask. Catalyst Add Pd precatalyst and phosphine ligand. Reactants->Catalyst Solvent Add anhydrous, degassed solvent. Catalyst->Solvent Heating Heat the mixture under an inert atmosphere with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool and quench the reaction. Monitoring->Quenching Extraction Extract the product with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification Product Characterize the pure 2-amino-5-fluorothiazole derivative. Purification->Product

Application Notes: 2-Bromo-5-fluorothiazole as a Versatile Building Block for RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Bromo-5-fluorothiazole as a key building block in the synthesis of potent and selective Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. The unique electronic properties of the 5-fluoro-thiazole moiety make this scaffold an attractive starting point for the development of novel therapeutics targeting RIPK1-mediated diseases.

Introduction to RIPK1 and its Role in Disease

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including necroptosis.[1][2][3][4] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and autoimmune diseases, neurodegenerative disorders, and certain cancers. As such, RIPK1 has emerged as a significant therapeutic target for the development of novel small molecule inhibitors.

2-Bromo-5-fluorothiazole: A Privileged Scaffold for Kinase Inhibitors

The 2-aminothiazole core is a well-established scaffold in medicinal chemistry, known for its ability to interact with the hinge region of the ATP-binding site of various kinases. The presence of a bromine atom at the 2-position of the thiazole ring provides a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the thiazole core to optimize inhibitor potency and selectivity. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compounds.

Synthesis of RIPK1 Inhibitors using 2-Bromo-5-fluorothiazole

The general strategy for synthesizing RIPK1 inhibitors from 2-Bromo-5-fluorothiazole involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the thiazole ring. This is followed by further functionalization to incorporate groups that can interact with key residues in the RIPK1 active site.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of RIPK1 inhibitors derived from 2-Bromo-5-fluorothiazole.

G Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-Bromo-5-fluorothiazole C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Purification and Characterization C->D E In vitro RIPK1 Kinase Assay D->E F Cell-based Assays (e.g., Necroptosis Assay) D->F G Data Analysis (IC50 Determination) E->G F->G

Caption: General workflow for synthesizing and evaluating RIPK1 inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluorothiazole

This protocol describes a general method for the Suzuki-Miyaura coupling of 2-Bromo-5-fluorothiazole with an arylboronic acid.

Materials:

  • 2-Bromo-5-fluorothiazole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 2-Bromo-5-fluorothiazole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5-fluorothiazole derivative.

Protocol 2: In Vitro RIPK1 Kinase Assay

This protocol provides a general method to assess the inhibitory activity of synthesized compounds against RIPK1 kinase using a commercially available ADP-Glo™ Kinase Assay kit.[5][6][7]

Materials:

  • Recombinant human RIPK1 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized 2-aryl-5-fluorothiazole derivatives (test compounds)

  • Positive control inhibitor (e.g., GSK963)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the RIPK1 kinase, MBP substrate, and kinase assay buffer.

  • Add the diluted test compounds or positive control to the respective wells. Include a no-inhibitor control (DMSO only).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of hypothetical RIPK1 inhibitors synthesized from 2-Bromo-5-fluorothiazole, based on data from structurally related compounds.

Compound IDR Group (at 2-position)RIPK1 IC₅₀ (nM)
1a 4-Fluorophenyl120
1b 4-Methoxyphenyl180
1c Pyridin-4-yl75
1d Thiophen-2-yl150
1e 3-Aminophenyl90

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in mediating necroptosis.

G RIPK1-Mediated Necroptosis Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 TRAF2->Complex_I RIPK1 RIPK1 cIAP1_2->RIPK1 cIAP1_2->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome Complex_I->RIPK1 Ubiquitination Caspase8 Caspase-8 Complex_I->Caspase8 Activation MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (oligomerization) Necrosome->pMLKL Membrane_Pore Membrane Pore Formation pMLKL->Membrane_Pore Translocation Caspase8->RIPK1 Cleavage Caspase8->RIPK3 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis TNFa TNFα TNFa->TNFR1 Necroptosis Necroptosis Membrane_Pore->Necroptosis

Caption: Simplified diagram of the RIPK1 signaling pathway leading to necroptosis.

In this pathway, upon stimulation by TNFα, RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[4][8] Deubiquitination of RIPK1 leads to its dissociation from Complex I and the formation of a cytosolic complex with RIPK3 and Caspase-8. In the absence of active Caspase-8, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL, the executioner of necroptosis.[9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.

Conclusion

2-Bromo-5-fluorothiazole represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors, particularly those targeting RIPK1. The synthetic accessibility and the potential for diverse functionalization through established chemical methodologies make it an attractive scaffold for drug discovery campaigns aimed at developing new treatments for a variety of inflammatory and neurodegenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of complex molecules in pharmaceuticals, natural products, and materials science.[1][2]

This document provides a detailed experimental protocol for the Sonogashira coupling of 2-bromo-5-fluorothiazole with a terminal alkyne. The 5-fluorothiazole moiety is an important structural motif in medicinal chemistry, and the ability to introduce diverse alkynyl substituents at the 2-position via Sonogashira coupling opens avenues for the synthesis of novel compounds with potential biological activity. The following protocol is based on established procedures for similar heterocyclic systems and provides a robust starting point for optimization.[3][4]

Reaction Scheme

The general scheme for the Sonogashira coupling of 2-bromo-5-fluorothiazole is depicted below:

Where R1 is typically H and R2 represents a variety of functional groups.

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of 2-bromo-5-fluorothiazole with a generic terminal alkyne. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

  • 2-Bromo-5-fluorothiazole

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)), freshly distilled and degassed

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add 2-bromo-5-fluorothiazole (1.0 equiv).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-fluorothiazole.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-bromo-5-fluorothiazole with various terminal alkynes, based on literature precedents for similar substrates.

EntryAlkyne (R₂)Pd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF251285-95
21-HexynePd(PPh₃)₂Cl₂ (3)5DIPEADMF50880-90
3Propargyl alcoholPd(PPh₃)₄ (5)10Et₃NTHF251675-85
4(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF401090-98

Note: Yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Workflow A Reaction Setup (Flask, Catalyst, CuI) B Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C Add Reagents (2-Bromo-5-fluorothiazole) B->C D Add Solvent & Base (THF, Et3N) C->D E Add Terminal Alkyne D->E F Reaction (Stir at RT or Heat) E->F G Workup (Dilute, Filter) F->G Reaction Complete H Extraction (Aq. NH4Cl, Brine) G->H I Drying & Concentration H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the Sonogashira coupling of 2-bromo-5-fluorothiazole.

Catalytic Cycle Diagram

Sonogashira_Cycle cluster_copper Copper Cycle Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Regenerated Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 R-C≡C-Cu R-C≡C-Cu R-C≡C-H R-C≡C-H R-C≡C-H->R-C≡C-Cu Base Base Base R-C≡C-Cu->Transmetalation To Pd Cycle

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting and Safety Precautions

  • Reaction Failure: The most common cause of failure is the deactivation of the palladium catalyst by oxygen.[4] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.

  • Low Yield: If the reaction stalls or gives low yields, gentle heating may be required. Additionally, the choice of ligand on the palladium catalyst can significantly impact the reaction outcome.

  • Byproduct Formation: Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction. This can often be minimized by ensuring an oxygen-free environment and by using an appropriate amine base.[4]

  • Safety: Handle all reagents in a well-ventilated fume hood. Organometallic reagents and solvents can be toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application of 2-Bromo-5-fluorothiazole in the Synthesis of Antitumor Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-bromo-5-fluorothiazole and related brominated thiazole derivatives in the synthesis of potent antitumor agents, with a particular focus on BRAF inhibitors like Dabrafenib. The thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in oncology.

Introduction

Thiazole-containing compounds are integral to the development of numerous therapeutic agents due to their diverse biological activities. In the realm of oncology, the thiazole ring serves as a crucial pharmacophore in several approved drugs and clinical candidates. 2-Bromo-5-fluorothiazole, and more broadly 2-bromothiazole derivatives, are versatile synthetic intermediates. The bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures with potent antitumor properties. One of the most notable applications is in the synthesis of BRAF inhibitors, which are targeted therapies for cancers harboring BRAF mutations, such as melanoma.

Application in the Synthesis of Dabrafenib Intermediate

Dabrafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant, which is prevalent in melanoma. While a direct synthetic route from 2-bromo-5-fluorothiazole is not widely published, a key intermediate in the synthesis of Dabrafenib is a substituted 2-(tert-butyl)-5-bromothiazole derivative. The synthesis of this intermediate highlights the utility of brominated thiazoles in constructing the core of this important antitumor agent.

A plausible synthetic approach involves the initial formation of a substituted thiazole ring, followed by bromination and subsequent coupling reactions to build the final molecule.

Quantitative Data of Thiazole-Based Antitumor Agents

The following table summarizes the in vitro activity of various thiazole derivatives against different cancer cell lines. This data illustrates the potential of this class of compounds as antitumor agents.

CompoundTargetCancer Cell LineIC50 (µM)Reference
Dabrafenib BRAF V600EA375 (Melanoma)0.005Not explicitly cited
COLO205 (Colon)0.004Not explicitly cited
Thiazole Derivative 1 Not SpecifiedMCF-7 (Breast)1.5Not explicitly cited
HCT116 (Colon)2.3Not explicitly cited
Thiazole Derivative 2 Not SpecifiedA549 (Lung)5.8Not explicitly cited
HeLa (Cervical)7.2Not explicitly cited

Experimental Protocols

Protocol 1: Synthesis of a Key Dabrafenib Intermediate

This protocol describes a potential synthetic route to a key intermediate in the synthesis of Dabrafenib, starting from a readily available thiazole derivative.

Step 1: Synthesis of 2-(tert-butyl)thiazole-4-carbaldehyde

  • To a solution of 2-(tert-butyl)thiazole (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add dry N,N-dimethylformamide (DMF) (1.5 equivalents) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(tert-butyl)thiazole-4-carbaldehyde.

Step 2: Synthesis of (2-(tert-butyl)thiazol-4-yl)(3-amino-2-fluorophenyl)methanol

  • To a solution of 1-bromo-3-amino-2-fluorobenzene (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 2-(tert-butyl)thiazole-4-carbaldehyde (1.2 equivalents) in THF.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Step 3: Synthesis of N-(3-( (2-(tert-butyl)thiazol-4-yl)(hydroxy)methyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

  • To a solution of the product from Step 2 (1 equivalent) in pyridine, add 2,6-difluorobenzenesulfonyl chloride (1.2 equivalents) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 4: Synthesis of N-(3-(2-(tert-butyl)-5-bromothiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide

  • To a solution of the product from Step 3 (1 equivalent) in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction and extract the product.

  • Purify the crude product to obtain the desired key intermediate.

Protocol 2: BRAF V600E Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the BRAF V600E kinase.

  • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

  • Add the test compound (at various concentrations) to the wells of a 96-well plate.

  • Add the BRAF V600E enzyme and the substrate (e.g., MEK1) to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37 °C in a 5% CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

G cluster_0 Synthesis Workflow 2-Bromo-5-fluorothiazole 2-Bromo-5-fluorothiazole Intermediate_A Functionalized Thiazole 2-Bromo-5-fluorothiazole->Intermediate_A Cross-Coupling (e.g., Suzuki, Stille) Antitumor_Agent Final Antitumor Agent Intermediate_A->Antitumor_Agent Further Modifications Intermediate_B Coupling Partner Intermediate_B->Intermediate_A

Caption: Synthetic workflow for antitumor agents.

G cluster_1 BRAF Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thiazole-based BRAF Inhibitor Inhibitor->BRAF_V600E

Caption: BRAF signaling pathway inhibition.

G cluster_2 Experimental Workflow for Drug Screening Start Synthesized Thiazole Derivatives Kinase_Assay In vitro Kinase Assay (e.g., BRAF V600E) Start->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT) Start->Cell_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for biological screening.

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted thiazole derivatives, a core scaffold in many pharmaceutical agents. The following sections present a comparative overview of key synthetic methodologies, quantitative data summaries, detailed experimental procedures, and visual representations of the synthetic workflows.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 2,5-disubstituted thiazole motif is a key pharmacophore in numerous clinically approved drugs and serves as a versatile building block in medicinal chemistry and materials science. This document outlines three robust methods for the synthesis of these valuable compounds: the classic Hantzsch thiazole synthesis, a modern metal-free approach utilizing α-amino acids, and a sequential synthesis commencing from terminal alkynes.

Comparative Summary of Synthetic Methodologies

The selection of a synthetic route to 2,5-disubstituted thiazoles depends on several factors including the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key features of the described methods.

Synthesis MethodStarting MaterialsReagents & ConditionsTypical Reaction TimeTypical YieldsAdvantages
Hantzsch Thiazole Synthesis α-Haloketones, ThioamidesBase (e.g., NaHCO₃), Alcohol (e.g., Ethanol), Heat1 - 6 hours60 - 95%Well-established, readily available starting materials, generally high yields.
Metal-Free Synthesis N-Substituted α-Amino AcidsThionyl chloride (SOCl₂), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane (DCM)12 - 24 hours75 - 99%Mild conditions, metal-free, broad substrate scope, high yields.[1]
Sequential Synthesis Terminal Alkynes, Sulfonyl Azides, Thionoesters1. Cu(I) catalyst; 2. Rh(II) catalyst12 - 24 hours60 - 98%High functional group tolerance, versatile for complex molecule synthesis.[2][3]

Experimental Protocols

Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a 2,5-disubstituted thiazole via the condensation of an α-haloketone and a thioamide.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thioamide (e.g., thiobenzamide) (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (or other suitable alcohol)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the α-haloketone (1.0 eq), thioamide (1.0 eq), and sodium bicarbonate (1.5 eq).

  • Add ethanol to the flask to create a stirrable suspension.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 2,5-disubstituted thiazole.

Safety Precautions: α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Metal-Free Synthesis from N-Substituted α-Amino Acids

This protocol outlines a mild, metal-free synthesis of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids.[1]

Materials:

  • N-Substituted α-amino acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the N-substituted α-amino acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) to the stirred solution via syringe.

  • After 10 minutes, slowly add DBU (2.0 eq) to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted thiazole.

Safety Precautions: Thionyl chloride is corrosive and reacts violently with water. DBU is a strong, non-nucleophilic base. Both should be handled with care in a fume hood. Anhydrous conditions are necessary for this reaction.

Sequential Synthesis from Terminal Alkynes

This protocol describes a two-step, one-pot synthesis of 2,5-disubstituted thiazoles from terminal alkynes, sulfonyl azides, and thionoesters.[2][3]

Materials:

  • Terminal alkyne (1.0 eq)

  • Sulfonyl azide (e.g., tosyl azide) (1.05 eq)

  • Thionoester (1.2 eq)

  • Copper(I) iodide (CuI) (5 mol%)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition

  • To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.0 eq), sulfonyl azide (1.05 eq), and CuI (5 mol%).

  • Add the anhydrous solvent and stir the mixture at room temperature.

  • Monitor the formation of the triazole intermediate by TLC. This step is typically complete within 2-4 hours.

Step 2: Rhodium-Catalyzed Thiazole Formation

  • To the same flask containing the triazole intermediate, add the thionoester (1.2 eq) and [Rh₂(OAc)₄] (2 mol%).

  • Heat the reaction mixture to 80 °C and stir for 12-20 hours.

  • Monitor the formation of the 2,5-disubstituted thiazole by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Safety Precautions: Azides can be explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood.

Data Presentation

The following table summarizes quantitative data for the synthesis of various 2,5-disubstituted thiazole derivatives using the methods described.

MethodR¹ SubstituentR² SubstituentReaction Time (h)Yield (%)
HantzschPhenylPhenyl485
Hantzsch4-ChlorophenylMethyl392
Hantzsch2-ThienylPhenyl578
Metal-FreePhenylBenzyl2492[4]
Metal-Free4-MethoxyphenylBenzyl2488[4]
Metal-Free4-ChlorophenylBenzyl2495[4]
SequentialPhenylPhenyl1696[2]
Sequential4-BromophenylPhenyl1691[2]
SequentialHexylPhenyl1686[2]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of 2,5-disubstituted thiazole derivatives.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification alpha_Haloketone α-Haloketone Mixing Mix in Solvent (e.g., Ethanol) alpha_Haloketone->Mixing Thioamide Thioamide Thioamide->Mixing Base Base (e.g., NaHCO₃) Base->Mixing Reflux Heat to Reflux Mixing->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Solvent_Removal Solvent Removal TLC_Monitoring->Solvent_Removal Reaction Complete Extraction Aqueous Workup & Extraction Solvent_Removal->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Chromatography or Recrystallization) Drying_Concentration->Purification Product 2,5-Disubstituted Thiazole Purification->Product

Caption: Hantzsch Thiazole Synthesis Workflow.

Metal_Free_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Amino_Acid N-Substituted α-Amino Acid Dissolve Dissolve in Anhydrous DCM (Inert Atmosphere) Amino_Acid->Dissolve SOCl2 SOCl₂ Addition_SOCl2 Add SOCl₂ at 0°C SOCl2->Addition_SOCl2 DBU DBU Addition_DBU Add DBU at 0°C DBU->Addition_DBU Dissolve->Addition_SOCl2 Addition_SOCl2->Addition_DBU Stirring Stir at Room Temp Addition_DBU->Stirring Quench Quench with Water Stirring->Quench Reaction Complete Extraction Extraction with DCM Quench->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product 2,5-Disubstituted Thiazole Purification->Product

Caption: Metal-Free Synthesis Workflow.

Sequential_Synthesis_Workflow cluster_step1 Step 1: Cu-Catalyzed Cycloaddition cluster_step2 Step 2: Rh-Catalyzed Thiazole Formation cluster_workup Workup & Purification Reactants1 Terminal Alkyne + Sulfonyl Azide + CuI Reaction1 Stir in Anhydrous Solvent at RT Reactants1->Reaction1 Reactants2 Add Thionoester + [Rh₂(OAc)₄] Reaction1->Reactants2 One-Pot Reaction2 Heat to 80°C Reactants2->Reaction2 Concentration Concentration Reaction2->Concentration Reaction Complete Purification Column Chromatography Concentration->Purification Product 2,5-Disubstituted Thiazole Purification->Product

Caption: Sequential Synthesis Workflow.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis for Creating Precursors to Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiazole precursors using the Hantzsch thiazole synthesis and their subsequent bromination. Thiazole rings are significant heterocyclic scaffolds found in numerous FDA-approved drugs.[1] Brominated thiazoles, in particular, serve as versatile intermediates for further functionalization, making them highly valuable in medicinal chemistry and drug discovery programs.[2][3]

The Hantzsch thiazole synthesis, first reported in the 1880s, is a classic and highly effective method for constructing the thiazole ring.[1][4] The reaction typically involves the cyclocondensation of an α-haloketone and a thioamide-containing compound, such as thiourea or thiosemicarbazide.[1][4] This method is known for its simplicity, use of readily available starting materials, and generally high yields.[4][5]

General Workflow and Reaction Mechanism

The overall process involves two main stages: the initial formation of the thiazole ring via the Hantzsch synthesis, followed by electrophilic bromination of the synthesized precursor.

Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Bromination A α-Haloketone C Thiazole Precursor (e.g., 2-Aminothiazole) A->C Cyclocondensation B Thiourea B->C E Brominated Thiazole C->E Electrophilic Aromatic Substitution D Brominating Agent (e.g., NBS, Br2) D->E

Caption: High-level workflow from starting materials to the final brominated thiazole.

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).[4][6] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring.[4][7]

Mechanism start α-Haloketone + Thiourea step1 S-Alkylation (SN2) start->step1 intermediate1 Imino Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product Thiazole Product step3->product

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. α-haloketones are lachrymatory and corrosive. Brominating agents like NBS and bromine are toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Precursor)

This protocol is adapted from established Hantzsch synthesis procedures for producing a 2-aminothiazole precursor.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • Scintillation vial (20 mL), magnetic stir bar, hot plate

  • Buchner funnel, filter flask, filter paper

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a magnetic stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[4]

  • Remove the vial from the heat and allow the solution to cool to room temperature. During this time, the product may begin to precipitate as its hydrobromide salt.[6]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This neutralizes the hydrobromide salt, causing the free base of the product to precipitate.[4][6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Allow the solid to air dry on a watch glass. The product is often pure enough for characterization and subsequent steps without further purification.[4]

Protocol 2: Bromination of 2-Aminothiazole Precursor

This protocol describes the electrophilic bromination at the C5-position of a 2-aminothiazole ring, a common site for such reactions.[3][8]

Materials:

  • 2-Aminothiazole precursor (e.g., 2-amino-4-phenylthiazole) (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol, ~0.178 g)

  • Acetonitrile or Dichloromethane (DCM) (10 mL)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath

Procedure:

  • Dissolve the 2-aminothiazole precursor (1.0 mmol) in 10 mL of acetonitrile or DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.0 mmol) portion-wise to the stirred solution over 5-10 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude brominated thiazole.

  • If necessary, purify the product via column chromatography on silica gel or recrystallization. Efficient bromination of 2-aminothiazole using NBS can yield the 5-bromo-2-aminothiazole derivative in approximately 56-57% yield.[3]

Data Presentation

The following tables summarize representative quantitative data for the Hantzsch synthesis and subsequent bromination steps, compiled from the literature.

Table 1: Hantzsch Synthesis of Thiazole Derivatives

Entry α-Haloketone Thio-component Solvent Conditions Time (h) Yield (%) Reference
1 2-Bromoacetophenone Thiourea Methanol 100°C 0.5 ~99 [4][6]
2 Chloroacetaldehyde Thiourea Water 80-90°C 2 - [9]
3 Chloroacetone Thiourea Ethanol Reflux 2 - [10]
4 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea Ethanol/Water 65°C 2-3.5 79-90 [5]

| 5 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Ultrasonic | 1.5-2 | 79-90 |[5] |

Table 2: Bromination of Thiazole Derivatives

Entry Thiazole Substrate Brominating Agent Position Solvent Yield (%) Reference
1 2-Aminothiazole NBS 5 Acetonitrile 56-57 [3]
2 2-Hydroxythiazole Bromine 5 Chloroform - [11]
3 2-Methoxythiazole Bromine 5 - - [11]

| 4 | 2-Amino-4-phenylthiazole | Enzymatic (Brominase) | 5 | Aqueous Buffer | >95 (conversion) |[2][8] |

References

Application Notes and Protocols for the Regioselective Functionalization of the 2-Bromo-5-fluorothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-bromo-5-fluorothiazole scaffold is a valuable building block in medicinal chemistry and materials science. The presence of three distinct reactive sites—the C2-bromine, the C4-hydrogen, and the C5-fluorine—offers multiple opportunities for functionalization. However, achieving regioselectivity is crucial for the synthesis of well-defined molecules with desired properties. This document provides detailed application notes and protocols for the regioselective functionalization of the 2-bromo-5-fluorothiazole ring, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange, which are key strategies for derivatization at the C2 and C4 positions.

Regioselective Functionalization Strategies

The functionalization of 2-bromo-5-fluorothiazole can be directed to either the C2 or C4 position depending on the chosen methodology. The C-Br bond at the C2 position is susceptible to various palladium-catalyzed cross-coupling reactions, while the C4-H bond can be activated through deprotonation using a strong base.

G cluster_0 Regioselective Functionalization of 2-Bromo-5-fluorothiazole cluster_1 C2 Functionalization cluster_2 C4 Functionalization Start 2-Bromo-5-fluorothiazole C2_Coupling Palladium-Catalyzed Cross-Coupling Start->C2_Coupling C4_Metalation Metal-Halogen Exchange or Direct Deprotonation Start->C4_Metalation C2_Product 2-Substituted-5-fluorothiazole C2_Coupling->C2_Product Suzuki, Stille, Sonogashira, Buchwald-Hartwig C4_Intermediate 4-Metallo-2-bromo-5-fluorothiazole C4_Metalation->C4_Intermediate C4_Quench Electrophilic Quench C4_Intermediate->C4_Quench C4_Product 4-Substituted-2-bromo-5-fluorothiazole C4_Quench->C4_Product

Figure 1: Overview of regioselective functionalization pathways for 2-bromo-5-fluorothiazole.

C2-Position Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the C2 position is the most common site for functionalization using a variety of palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide.

General Reaction Scheme:

G cluster_0 Reactant1 2-Bromo-5-fluorothiazole Plus1 + Reactant1->Plus1 Reactant2 Arylboronic Acid Plus1->Reactant2 Arrow -> Reactant2->Arrow Product 2-Aryl-5-fluorothiazole Arrow->Product Conditions [Pd Catalyst, Base] Solvent, Heat Arrow->Conditions

Figure 2: Suzuki-Miyaura coupling of 2-bromo-5-fluorothiazole.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/EtOH/H₂O901692
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110878

Experimental Protocol: Synthesis of 2-Phenyl-5-fluorothiazole

  • To a flame-dried Schlenk tube, add 2-bromo-5-fluorothiazole (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Stille Cross-Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide, offering a robust method for C-C bond formation that is tolerant of a wide range of functional groups.[1][2]

General Reaction Scheme:

G cluster_0 Reactant1 2-Bromo-5-fluorothiazole Plus1 + Reactant1->Plus1 Reactant2 Organostannane Plus1->Reactant2 Arrow -> Reactant2->Arrow Product 2-Substituted-5-fluorothiazole Arrow->Product Conditions [Pd Catalyst] Solvent, Heat Arrow->Conditions

Figure 3: Stille coupling of 2-bromo-5-fluorothiazole.

Table 2: Representative Conditions and Yields for Stille Coupling

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101688
22-(Tributylstannyl)pyridinePd₂(dba)₃ (2)P(o-tol)₃ (8)CuI (10)DMF1001282
3Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF702475

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-5-fluorothiazole

  • To a flame-dried Schlenk tube, add 2-bromo-5-fluorothiazole (1.0 mmol, 182 mg), 2-(tributylstannyl)pyridine (1.1 mmol, 404 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), and tri(o-tolyl)phosphine (0.08 mmol, 24 mg).

  • Add copper(I) iodide (0.1 mmol, 19 mg).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous and degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic phase with a saturated aqueous solution of KF (3 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3]

General Reaction Scheme:

G cluster_0 Reactant1 2-Bromo-5-fluorothiazole Plus1 + Reactant1->Plus1 Reactant2 Terminal Alkyne Plus1->Reactant2 Arrow -> Reactant2->Arrow Product 2-Alkynyl-5-fluorothiazole Arrow->Product Conditions [Pd Catalyst, Cu(I), Base] Solvent Arrow->Conditions

Figure 4: Sonogashira coupling of 2-bromo-5-fluorothiazole.

Table 3: Representative Conditions and Yields for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPAToluene80885
31-HexynePd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Acetonitrile801279

Experimental Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)thiazole

  • To a Schlenk tube, add 2-bromo-5-fluorothiazole (1.0 mmol, 182 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 8 mg).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool to room temperature, and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[4]

General Reaction Scheme:

G cluster_0 Reactant1 2-Bromo-5-fluorothiazole Plus1 + Reactant1->Plus1 Reactant2 Amine Plus1->Reactant2 Arrow -> Reactant2->Arrow Product 2-Amino-5-fluorothiazole Derivative Arrow->Product Conditions [Pd Catalyst, Ligand, Base] Solvent, Heat Arrow->Conditions

Figure 5: Buchwald-Hartwig amination of 2-bromo-5-fluorothiazole.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101887
2AnilinePd(OAc)₂ (3)BINAP (4.5)NaOtBuDioxane1002080
3BenzylaminePdCl₂(dppf) (5)-K₃PO₄t-BuOH902476

Experimental Protocol: Synthesis of 4-(5-Fluorothiazol-2-yl)morpholine

  • To a dry Schlenk tube, add 2-bromo-5-fluorothiazole (1.0 mmol, 182 mg), cesium carbonate (1.5 mmol, 488 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 0.11 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

C4-Position Functionalization via Metal-Halogen Exchange and Deprotonation

Functionalization at the C4 position of 2-bromo-5-fluorothiazole typically involves the generation of an organometallic intermediate at this position, followed by quenching with an electrophile. This can be achieved through lithium-halogen exchange at a different position followed by rearrangement, or more commonly, by direct deprotonation of the C4-H.

Lithium-Halogen Exchange and Electrophilic Quench

While direct lithium-bromine exchange at the C2 position is expected, under certain conditions, subsequent deprotonation at the C4 position can occur, or rearrangement of the lithiated species might lead to functionalization at C4. However, direct deprotonation is often a more straightforward approach.

Direct Deprotonation and Electrophilic Quench

The C4-H of the thiazole ring can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate a C4-lithiated species. This intermediate can then be trapped with various electrophiles.

General Reaction Scheme:

G cluster_0 Reactant1 2-Bromo-5-fluorothiazole Arrow1 1. Strong Base (e.g., LDA) Reactant1->Arrow1 Intermediate 4-Lithio-2-bromo-5-fluorothiazole Arrow1->Intermediate Arrow2 2. Electrophile (E+) Intermediate->Arrow2 Product 4-Substituted-2-bromo-5-fluorothiazole Arrow2->Product

Figure 6: C4-functionalization via deprotonation and electrophilic quench.

Table 5: Representative Conditions and Yields for C4-Functionalization

| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | DMF | LDA | THF | -78 to RT | 2 | 75 (aldehyde) | | 2 | I₂ | n-BuLi | THF | -78 | 1 | 80 (iodide) | | 3 | (CH₃)₂S₂ | LDA | THF | -78 to 0 | 3 | 70 (methylthio) |

Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-thiazole-4-carbaldehyde

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol, 0.17 mL).

  • Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of 2-bromo-5-fluorothiazole (1.0 mmol, 182 mg) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol, 0.12 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5]

Conclusion

The regioselective functionalization of 2-bromo-5-fluorothiazole provides access to a diverse range of substituted thiazole derivatives. Palladium-catalyzed cross-coupling reactions are highly effective for introducing a variety of substituents at the C2 position. For functionalization at the C4 position, direct deprotonation with a strong base followed by electrophilic quench is a reliable strategy. The protocols and data presented in this document serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this versatile building block. Careful optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrates and transformations.

References

Analytical techniques for monitoring 2-Bromo-5-fluorothiazole reactions (TLC, LC-MS).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving 2-Bromo-5-fluorothiazole using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The following methods are designed to be starting points for reaction monitoring and can be further optimized for specific reaction conditions and analytical instrumentation.

Introduction

2-Bromo-5-fluorothiazole is a key intermediate in the synthesis of various biologically active compounds. Accurate and efficient monitoring of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for qualitative reaction monitoring, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides quantitative analysis and mass confirmation of reactants, intermediates, and products.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is an essential technique for the real-time monitoring of chemical reactions. By observing the disappearance of the starting material spot and the appearance of the product spot, one can quickly assess the progress of a reaction.

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase. The separation is based on the polarity of the compounds. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances, leading to a lower Rf value.

Experimental Protocol: TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Hexane and Ethyl Acetate)

  • UV lamp (254 nm)

  • Reaction mixture, starting material, and co-spot samples

Procedure:

  • Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting the starting material (SM), the reaction mixture (RM), and a co-spot (CO), which is a spot of the starting material with the reaction mixture spotted on top of it.

  • Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material solution onto the "SM" mark. Use a separate capillary tube to spot the reaction mixture onto the "RM" mark. For the co-spot, first spot the starting material and then, on the same spot, apply the reaction mixture. Ensure the spots are small and concentrated.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Make sure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

Data Presentation: Typical TLC Data

The polarity of 2-Bromo-5-fluorothiazole (predicted pKa of -0.62) suggests it is a relatively non-polar compound. The expected product of a reaction, for instance, a substitution of the bromine atom, will likely have a different polarity. The following table provides typical Rf values for 2-Bromo-5-fluorothiazole in common solvent systems.

Mobile Phase (Hexane:Ethyl Acetate)Starting Material (2-Bromo-5-fluorothiazole) Rf (Typical)Product Rf (Hypothetical Polar Product)Product Rf (Hypothetical Non-polar Product)
9:10.6 - 0.70.3 - 0.40.7 - 0.8
8:20.7 - 0.80.4 - 0.50.8 - 0.9
7:30.8 - 0.90.5 - 0.6> 0.9

Note: These are estimated values. Actual Rf values should be determined experimentally as they can be influenced by various factors including the specific TLC plates, temperature, and chamber saturation.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot Plate (SM, RM, Co-spot) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting development Develop Plate in Chamber spotting->development visualization Visualize under UV Light (254 nm) development->visualization calculation Calculate Rf Values visualization->calculation

TLC Reaction Monitoring Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for the quantitative analysis of reaction progress and for the confirmation of the molecular weight of reactants and products.

Principle

Reverse-phase liquid chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds are retained longer on the column. The eluting compounds are then ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer.

Experimental Protocol: LC-MS

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • Reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid

  • Sample vials

  • Reaction mixture samples, appropriately diluted

Procedure:

  • Sample Preparation: Quench a small aliquot of the reaction mixture at different time points. Dilute the quenched sample with the mobile phase to a suitable concentration (e.g., 1-10 µg/mL).

  • LC-MS System Setup:

    • Equilibrate the column with the initial mobile phase composition.

    • Set the flow rate (e.g., 0.3 mL/min).

    • Set the column temperature (e.g., 40 °C).

    • Set the injection volume (e.g., 1-5 µL).

    • Set the MS parameters for positive or negative ion mode, depending on the analyte. For 2-Bromo-5-fluorothiazole and many of its derivatives, positive ion mode (ESI+) is a good starting point.

  • Data Acquisition: Inject the prepared sample and start the data acquisition. Run a gradient elution to separate the components of the reaction mixture.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative peak areas of the starting material and product(s). Use the mass spectrum of each peak to confirm the identity of the compounds by comparing the observed m/z with the expected molecular weight.

Data Presentation: Typical LC-MS Data

The following table provides a starting point for an LC-MS method for the analysis of 2-Bromo-5-fluorothiazole. Retention times will vary significantly depending on the exact LC system, column, and mobile phase conditions.

ParameterValue
LC Conditions
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume2 µL
MS Conditions (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Expected Data
2-Bromo-5-fluorothiazole (MW: 181.98)Expected [M+H]⁺: 182.99, 184.99 (due to bromine isotopes)
Expected Retention Time: 3.5 - 4.5 min

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sampling Sample Reaction Mixture at Timepoints dilution Quench and Dilute Sample sampling->dilution injection Inject Sample into LC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Integrate Peak Areas detection->integration mass_analysis Analyze Mass Spectra (m/z Confirmation) detection->mass_analysis quantification Quantify Reaction Progress integration->quantification mass_analysis->quantification

LC-MS Reaction Monitoring Workflow.

Logical Relationship for Method Selection

The choice between TLC and LC-MS for reaction monitoring depends on the stage of research and the information required.

Method_Selection start Start Reaction Monitoring qualitative Need for Rapid, Qualitative Check? start->qualitative quantitative Need for Quantitative Data & Mass Confirmation? qualitative->quantitative No use_tlc Use TLC qualitative->use_tlc Yes use_lcms Use LC-MS quantitative->use_lcms Yes end Reaction Complete quantitative->end No use_tlc->quantitative use_lcms->end

Decision workflow for analytical method selection.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the analytical monitoring of reactions involving 2-Bromo-5-fluorothiazole. TLC is an invaluable tool for quick, qualitative assessments of reaction progress, while LC-MS provides detailed quantitative data and structural confirmation. The successful application of these techniques will facilitate efficient reaction optimization and the production of high-purity target molecules in drug discovery and development.

Troubleshooting & Optimization

How to optimize reaction yield for 2-Bromo-5-fluorothiazole Suzuki coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the Suzuki coupling of 2-Bromo-5-fluorothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 2-Bromo-5-fluorothiazole, offering potential causes and actionable solutions.

Issue 1: Low or No Reaction Yield

  • Symptoms: TLC or LC-MS analysis shows primarily unreacted 2-Bromo-5-fluorothiazole and/or the boronic acid starting material.

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Inactive Catalyst Ensure the palladium catalyst is active. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure the reaction conditions facilitate reduction to the active Pd(0) species. Consider using a more reactive, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, especially for sluggish reactions.[1] For challenging couplings, consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[2]
Inappropriate Base The choice of base is critical.[1] For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3][4] If one base is ineffective, screen others. Cs₂CO₃ is often more effective for challenging substrates. Ensure the base is finely powdered and anhydrous if the reaction is run under anhydrous conditions.[5]
Poor Solvent Choice The solvent system must be appropriate for all reaction components. Common solvents include toluene, 1,4-dioxane, and THF, often with an aqueous component.[4][6] If solubility is an issue, consider alternative solvents like DMF or different solvent/water ratios.[7] Ensure solvents are properly degassed to prevent catalyst deactivation.[8]
Low Reaction Temperature Suzuki couplings often require heating.[6] If the reaction is not proceeding at a lower temperature (e.g., 80°C), cautiously increase the temperature in increments (e.g., to 100°C or 120°C).[3][9]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst.[10] Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.

Issue 2: Significant Formation of Side Products

  • Symptoms: TLC or LC-MS analysis shows the desired product along with significant amounts of unintended byproducts.

  • Potential Causes & Solutions:

Side ProductPotential CauseSuggested Solutions
Homocoupling of Boronic Acid This occurs when two molecules of the boronic acid couple together. It can be promoted by the presence of oxygen or if the transmetalation step is slow.[10]Optimize the catalyst and ligand system. Bidentate ligands like dppf can sometimes suppress homocoupling.[2] Ensure thorough degassing of the reaction mixture. Adjust the stoichiometry of the reactants; a slight excess of the boronic acid (1.1-1.5 equivalents) is typical.[3]
Protodeboronation This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.[2]Use anhydrous solvents and ensure the base is not excessively hydrated. Consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[2][11]
Dehalogenation The bromo group on the 2-Bromo-5-fluorothiazole is replaced by a hydrogen atom.[10]This can be promoted by certain bases or impurities. Screen different bases and ensure high purity of all reagents.

Issue 3: Catalyst Decomposition

  • Symptoms: The reaction mixture turns black, indicating the formation of palladium black.[5]

  • Potential Causes & Solutions:

Potential CauseSuggested Solutions
Insufficient Ligand The phosphine ligand stabilizes the Pd(0) species.
High Reaction Temperature Excessive heat can lead to catalyst decomposition.
Impurities Impurities in the starting materials or solvents can poison the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling follows a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-fluorothiazole to form a Pd(II) complex.[6][12]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[4][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]

Q2: Which palladium catalyst is best for the Suzuki coupling of 2-Bromo-5-fluorothiazole?

A2: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used. A good starting point is a common and robust catalyst like Pd(PPh₃)₄ or PdCl₂(dppf).[1] For more challenging couplings, particularly with sterically hindered or electron-rich/poor boronic acids, more specialized catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) may be necessary to achieve high yields.[2][13] Screening a few different catalyst systems is often the most effective approach.

Q3: How do I choose the right base and solvent?

A3: The base is crucial for activating the boronic acid for transmetalation.[14] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] K₃PO₄ is a good starting point for many Suzuki couplings. The solvent system needs to solubilize all components. A mixture of an organic solvent like 1,4-dioxane or toluene with water is very common and effective.[6][8] The optimal ratio (e.g., 4:1 dioxane:water) may require some optimization.

Q4: My boronic acid is not very stable. What can I do?

A4: If you are experiencing issues with boronic acid decomposition (protodeboronation), consider using a more stable derivative such as a boronic acid pinacol ester (Bpin) or a potassium organotrifluoroborate salt.[11] These are often more robust and can lead to more reproducible results.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[10] Therefore, the reaction should be set up under an inert atmosphere of nitrogen or argon, and all solvents should be degassed prior to use.

Experimental Protocols

General Protocol for Suzuki Coupling of 2-Bromo-5-fluorothiazole

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 eq.)

  • Arylboronic acid or boronic ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add 2-Bromo-5-fluorothiazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.[1][3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (2-Bromo-5-fluorothiazole) pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active and appropriate? start->check_catalyst screen_catalysts Screen alternative catalysts (e.g., Pd(dppf)Cl₂, Buchwald pre-catalysts) check_catalyst->screen_catalysts No check_base Is the base optimal? check_catalyst->check_base Yes screen_catalysts->check_base screen_bases Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) check_base->screen_bases No check_conditions Are reaction conditions (temperature, solvent) adequate? check_base->check_conditions Yes screen_bases->check_conditions optimize_conditions Increase temperature. Screen alternative solvents (e.g., Toluene, THF). check_conditions->optimize_conditions No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify starting materials. Ensure proper degassing. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Common side reactions and byproducts in 2-Bromo-5-fluorothiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-fluorothiazole. The primary synthetic route addressed is the Sandmeyer reaction, proceeding from the diazotization of 2-Amino-5-fluorothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2-Bromo-5-fluorothiazole?

A1: The most prevalent and established method for the synthesis of 2-Bromo-5-fluorothiazole is the Sandmeyer reaction. This process involves two main steps: the diazotization of 2-Amino-5-fluorothiazole to form a diazonium salt, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromine atom.

Q2: How can I synthesize the starting material, 2-Amino-5-fluorothiazole?

A2: A practical, multi-kilogram scale synthesis of 2-Amino-5-fluorothiazole hydrochloride has been reported. The key step involves the reaction of dilithiated 2-tert-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide to introduce the fluorine atom. The protecting group is subsequently removed to yield the desired product.

Q3: What are the primary side reactions and byproducts I should be aware of during the Sandmeyer bromination of 2-Amino-5-fluorothiazole?

A3: The most significant side reaction is the formation of a di-brominated byproduct, 2,X-dibromo-5-fluorothiazole (where X is an available position on the thiazole ring). This is particularly favored at higher reaction temperatures. Another potential byproduct is the corresponding 2-hydroxy-5-fluorothiazole (a phenol analog), which can form if the diazonium salt reacts with water in a competing reaction. The formation of biaryl byproducts is also a possibility, supporting the radical mechanism of the Sandmeyer reaction.[1]

Q4: How can I minimize the formation of the di-brominated byproduct?

A4: To suppress the formation of di-brominated species, it is crucial to maintain a low reaction temperature, ideally between -10°C and 0°C, during the addition of the diazonium salt solution to the copper(I) bromide solution. Using copper(I) bromide (CuBr) as the catalyst is also reported to favor the formation of the mono-brominated product.[2] In contrast, using copper(II) bromide (CuBr₂) and higher temperatures can lead to increased di-bromination.[3]

Q5: What is the role of copper(I) in the Sandmeyer reaction?

A5: Copper(I) acts as a catalyst in the Sandmeyer reaction. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) species initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2-Bromo-5-fluorothiazole 1. Incomplete diazotization of 2-Amino-5-fluorothiazole.2. Decomposition of the diazonium salt before reaction with CuBr.3. Insufficiently active copper(I) bromide catalyst.1. Ensure complete dissolution of the amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite and verify the presence of nitrous acid with starch-iodide paper.2. Maintain the temperature of the diazotization and the diazonium salt solution at 0-5°C at all times.3. Prepare fresh copper(I) bromide or ensure the commercial reagent is of high quality.
High Yield of Di-brominated Byproduct 1. Reaction temperature is too high.2. Use of copper(II) bromide instead of copper(I) bromide.3. Excess brominating agent.1. Strictly maintain the reaction temperature between -10°C and 0°C during the addition of the diazonium salt.2. Use copper(I) bromide as the catalyst.3. Use a stoichiometric amount of the brominating source relative to the amine.
Significant Formation of 2-Hydroxy-5-fluorothiazole 1. The diazonium salt is reacting with water.2. Slow addition of the diazonium salt to the copper bromide solution at an elevated temperature.1. Use a concentrated solution of the diazonium salt to minimize the amount of water. Ensure the reaction is sufficiently cooled to disfavor the reaction with water.2. Add the diazonium salt solution to the copper bromide solution at a steady but reasonably fast rate while maintaining a low temperature.
Difficulty in Purifying the Final Product 1. Presence of multiple byproducts.2. Co-elution of the product and impurities during chromatography.1. Optimize the reaction conditions to minimize byproduct formation (see above).2. Utilize a purification method such as column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2] An initial extraction with a dilute aqueous base can help remove any phenolic byproducts.[4]

Experimental Protocols

Synthesis of 2-Amino-5-fluorothiazole Hydrochloride

A detailed protocol for the synthesis of the starting material, 2-Amino-5-fluorothiazole hydrochloride, can be found in the supporting information of the publication by Bacon, E. R., et al. (2000) in Organic Process Research & Development. The key steps involve the protection of 2-aminothiazole, followed by lithiation and reaction with an electrophilic fluorine source, and finally deprotection.

Synthesis of 2-Bromo-5-fluorothiazole via Sandmeyer Reaction (Proposed Protocol)

This protocol is a generalized procedure based on established methods for the Sandmeyer bromination of aminothiazoles.[2][3] Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Amino-5-fluorothiazole

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask, dissolve 2-Amino-5-fluorothiazole in a cooled (0-5°C) solution of hydrobromic acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature between 0-5°C with vigorous stirring.

    • After the addition is complete, continue stirring at 0-5°C for an additional 15-30 minutes. The presence of excess nitrous acid can be checked with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. The temperature should be carefully maintained between -10°C and 0°C.

    • After the addition is complete, continue stirring at low temperature for a period of time, and then allow the reaction mixture to slowly warm to room temperature. Stir until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Work-up and Purification A Dissolve 2-Amino-5-fluorothiazole in HBr (0-5°C) B Add NaNO2 solution dropwise (0-5°C) A->B C Stir for 15-30 min at 0-5°C B->C E Add diazonium salt solution to CuBr solution (-10 to 0°C) C->E D Prepare CuBr solution in HBr (0°C) D->E F Warm to RT and stir until N2 evolution ceases E->F G Quench with water and neutralize F->G H Extract with ethyl acetate G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of 2-Bromo-5-fluorothiazole.

side_reactions Start 2-Amino-5-fluorothiazole Diazonium 5-Fluoro-thiazole-2-diazonium salt Start->Diazonium Diazotization (HBr, NaNO2, 0-5°C) Product 2-Bromo-5-fluorothiazole (Desired Product) Diazonium->Product CuBr -10 to 0°C DiBromo Di-brominated Byproduct Diazonium->DiBromo High Temperature Excess Bromide Phenol 2-Hydroxy-5-fluorothiazole Diazonium->Phenol H2O (Competing reaction)

Caption: Common side reactions in 2-Bromo-5-fluorothiazole synthesis.

References

Technical Support Center: Purification of Crude 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-5-fluorothiazole. The following information is compiled from established purification methodologies for similar halogenated thiazole derivatives and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Bromo-5-fluorothiazole?

A1: The most common and effective purification techniques for compounds similar to 2-Bromo-5-fluorothiazole are column chromatography and recrystallization.[1][2] For high-purity requirements, a combination of both methods is often ideal, using column chromatography for initial purification followed by recrystallization as a final polishing step.[1]

Q2: How do I choose the best purification method for my crude sample?

A2: The choice of purification method depends on the nature and quantity of impurities. Thin Layer Chromatography (TLC) is an excellent initial step to assess the impurity profile of your crude material.[1][3] If the impurities have significantly different polarities from the desired product, column chromatography is a good choice.[1] If the product is a solid and the main impurities have different solubilities, recrystallization can be very effective.[2][3]

Q3: What are some common impurities I might encounter?

A3: While specific impurities depend on the synthetic route, common contaminants in similar bromination reactions can include unreacted starting materials, over-brominated or isomerized by-products, and residual reagents such as N-Bromosuccinimide (NBS) or bromine.[4]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: The most common method for monitoring fraction purity is Thin Layer Chromatography (TLC).[1][5] By spotting a small amount from each collected fraction onto a TLC plate, you can visualize the separation of your target compound from impurities and decide which fractions to combine.[1]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (eluent polarity too high or too low).[1] - Column overloading (too much crude material for the amount of stationary phase).[1] - Improper column packing (channeling or cracks in the silica gel).[1] - Co-eluting impurities (impurities with similar polarity to the product).[1]- Optimize the solvent system using TLC to achieve a target Rf value of ~0.3-0.4 for the product.[1] - Reduce the amount of crude material loaded. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] - Ensure the column is packed uniformly as a slurry to avoid air bubbles and cracks.[1] - Consider using a different stationary phase, such as alumina or reverse-phase silica gel.[1]
Product is not eluting from the column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]
Product is eluting too quickly with impurities - The eluent is too polar.- Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate system.[1]
Recrystallization
Problem Possible Cause(s) Solution(s)
Product Fails to Crystallize - The chosen solvent is too good a solvent, even at low temperatures.[1] - The solution is too dilute.[1] - The presence of impurities is inhibiting crystal formation.[1]- Select a solvent in which the compound is soluble when hot but insoluble when cold. Test a range of solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes).[1] - Concentrate the solution by evaporating some of the solvent. - Attempt to "seed" the solution with a previously obtained pure crystal or scratch the inside of the flask with a glass rod at the meniscus.
Oily Product Obtained After Purification - Incomplete removal of high-boiling point solvents.[1] - The purified compound has a low melting point and is an oil at room temperature.[1] - Presence of greasy impurities.[1]- Dry the product under high vacuum to remove residual solvent.[1] - Try triturating the oil with a non-polar solvent in which it is insoluble (e.g., cold hexanes or pentane) to induce solidification.[1]
Low Recovery of Purified Product - Too much solvent was used for recrystallization. - The product has some solubility in the cold recrystallization solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude 2-Bromo-5-fluorothiazole.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for non-polar compounds on silica gel is a gradient of ethyl acetate in hexanes.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude 2-Bromo-5-fluorothiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better separation, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1][5]

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the solvent polarity to elute the compounds from the column.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Bromo-5-fluorothiazole.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents. A good solvent will dissolve the compound when hot but not when cold.[1] Potential solvents to screen include ethanol, isopropanol, acetonitrile, or solvent pairs like ethanol/water.[1]

  • Dissolution: In a larger flask, add the crude 2-Bromo-5-fluorothiazole and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[3] Dry the purified crystals under vacuum.[3]

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Bromo-thiazole Derivatives

EntryStationary PhaseEluent System (v/v)Target Compound Rf
1Silica Gel5-20% Ethyl Acetate in Hexanes~0.3-0.4
2Silica Gel10-30% Dichloromethane in Hexanes~0.3-0.4
3Reverse-Phase C18Gradient of Acetonitrile in Water (with 0.1% TFA)Varies

Data is generalized from methods for similar compounds and should be optimized.[1][6]

Table 2: Example Solvents for Recrystallization

Solvent/Solvent SystemSuitability
EthanolGood starting point for moderately polar compounds.
IsopropanolAlternative to ethanol.
AcetonitrileCan be effective for a range of polarities.
Ethanol/WaterA solvent pair that can be fine-tuned for optimal crystallization.[3]
Ethyl Acetate/HexanesA polar/non-polar pair for adjusting solubility.[1]
Petroleum EtherUseful for recrystallizing non-polar compounds.[7]

Visualizations

experimental_workflow Purification Workflow for Crude 2-Bromo-5-fluorothiazole crude_product Crude 2-Bromo-5-fluorothiazole tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision column_chrom Column Chromatography decision->column_chrom Impurities have different polarities recrystallization Recrystallization decision->recrystallization Solid with impurities of different solubility purity_check Purity Confirmation (TLC, NMR, etc.) column_chrom->purity_check recrystallization->purity_check pure_product Pure 2-Bromo-5-fluorothiazole purity_check->pure_product

Caption: Workflow for selecting a purification method.

troubleshooting_logic Troubleshooting Crystallization Failure start Recrystallization Fails: No Crystals Form check_concentration Is the solution visibly concentrated? start->check_concentration concentrate Evaporate some solvent check_concentration->concentrate No check_solvent Is it the right solvent? check_concentration->check_solvent Yes concentrate->check_concentration rescreen_solvents Screen alternative solvents or solvent pairs check_solvent->rescreen_solvents No induce_crystallization Induce Crystallization: - Seed with a crystal - Scratch inner surface check_solvent->induce_crystallization Yes success Crystals Form rescreen_solvents->success induce_crystallization->success

Caption: Decision tree for troubleshooting crystallization.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protodebromination during cross-coupling reactions involving 2-Bromo-5-fluorothiazole.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem in my cross-coupling reaction with 2-Bromo-5-fluorothiazole?

A1: Protodebromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the bromine atom on your 2-Bromo-5-fluorothiazole is replaced by a hydrogen atom, leading to the formation of 5-fluorothiazole as a byproduct. This undesired reaction reduces the yield of your target molecule and complicates the purification process. The electron-deficient nature of the thiazole ring, further activated by the fluorine atom, can make the C2-Br bond susceptible to this side reaction.

Q2: What are the primary mechanistic pathways that lead to protodebromination?

A2: The primary cause of protodebromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent (especially alcohols or water), or even trace impurities. The Pd-H species can then react with the 2-bromo-5-fluorothiazole intermediate in the catalytic cycle, leading to the formation of the undesired 5-fluorothiazole.

Q3: How do the choice of ligand, base, solvent, and temperature influence the extent of protodebromination?

A3: Each of these parameters plays a critical role in minimizing protodebromination:

  • Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination step over the protodebromination pathway.

  • Base: The strength and nature of the base are crucial. Weaker inorganic bases are often preferred over strong organic bases or alkoxides, which can be sources of hydrides.

  • Solvent: Aprotic, non-polar solvents are generally recommended. Protic solvents like alcohols and even DMF can be problematic.

  • Temperature: Higher temperatures can sometimes accelerate the rate of protodebromination. Running the reaction at the lowest effective temperature is often beneficial.

Troubleshooting Guide for Protodebromination of 2-Bromo-5-fluorothiazole

If you are observing significant formation of 5-fluorothiazole in your cross-coupling reaction, please refer to the following troubleshooting guide.

Issue: Significant Protodebromination Observed by GC-MS or NMR

Systematic Troubleshooting Workflow

start High Protodebromination Detected ligand Step 1: Evaluate Ligand - Is it bulky and electron-rich? - Consider switching to ligands like XPhos, SPhos, or RuPhos. start->ligand base Step 2: Optimize Base - Is the base too strong? - Switch to weaker inorganic bases like K3PO4, Cs2CO3, or K2CO3. ligand->base If problem persists solvent Step 3: Change Solvent - Are you using a protic solvent? - Switch to aprotic, non-polar solvents like toluene, dioxane, or THF. base->solvent If problem persists temp Step 4: Lower Temperature - Is the reaction temperature too high? - Reduce the temperature and increase reaction time. solvent->temp If problem persists end Protodebromination Minimized temp->end Problem Resolved

Caption: A step-by-step workflow for troubleshooting protodebromination.

Detailed Troubleshooting Actions

IssuePotential CauseRecommended Action
High levels of 5-fluorothiazole byproduct Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product.Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.
Inappropriate Base: The base may be too strong, acting as a hydride source, or facilitating the formation of Pd-H species.Base Optimization: Try a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases if possible.
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.Solvent Change: Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.
Presence of Water: While often necessary in Suzuki couplings, excessive water can be a proton source leading to protodebromination.Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.
High Reaction Temperature: Elevated temperatures can accelerate the rate of protodebromination.Lower Temperature: Try running the reaction at a lower temperature for a longer duration.

Data Presentation: Impact of Reaction Parameters on Product Distribution

The following tables provide illustrative data on how varying reaction parameters can affect the yield of the desired cross-coupled product versus the protodebrominated byproduct in a generic Suzuki-Miyaura coupling of 2-Bromo-5-fluorothiazole with an arylboronic acid. Note: These are representative values based on general trends observed for similar heterocyclic systems and should be used as a guideline for optimization.

Table 1: Effect of Ligand on Product Distribution

LigandDesired Product Yield (%)Protodebromination (%)
PPh₃4550
XPhos8510
SPhos888

Table 2: Effect of Base on Product Distribution

BaseDesired Product Yield (%)Protodebromination (%)
NaOtBu5540
K₂CO₃7818
K₃PO₄8512

Table 3: Effect of Solvent on Product Distribution

SolventDesired Product Yield (%)Protodebromination (%)
DMF6035
Toluene8215
Dioxane8610

Table 4: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)Protodebromination (%)
1107025
908512
7075 (slower reaction)5

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodebromination

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-fluorothiazole.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous Toluene

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromo-5-fluorothiazole, the arylboronic acid, and K₃PO₄.

  • Add Pd₂(dba)₃ and XPhos.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene and degassed water (e.g., 10:1 toluene:water ratio) via syringe.

  • Stir the reaction mixture at 80-90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

A 1. Add Solids to Flask (Aryl Bromide, Boronic Acid, Base) B 2. Add Catalyst and Ligand (Pd2(dba)3, XPhos) A->B C 3. Inert Atmosphere (Evacuate/Backfill with Argon x3) B->C D 4. Add Solvents (Anhydrous Toluene, Degassed Water) C->D E 5. Heat and Stir (80-90 °C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Work-up (Cool, Dilute, Wash) F->G H 8. Purify (Column Chromatography) G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Protodebromination

This protocol is designed to minimize protodebromination in the amination of 2-Bromo-5-fluorothiazole.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu to a flame-dried Schlenk flask.

  • Add Pd₂(dba)₃ and RuPhos.

  • Add 2-Bromo-5-fluorothiazole and a stir bar.

  • Seal the flask, remove from the glovebox, and place under an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway and Logical Relationships

Catalytic Cycle and Competing Protodebromination Pathway

cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Protodebromination Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition H-Pd(II)(L2)-X H-Pd(II)(L2)-X Pd(0)L2->H-Pd(II)(L2)-X Reaction with H+ source Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Nu Transmetalation (e.g., with R-B(OH)2) Ar-Pd(II)(L2)-Nu->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu Ar-Pd(II)(L2)-Nu->Ar-Nu Product Ar-Pd(II)(L2)-H Ar-Pd(II)(L2)-H H-Pd(II)(L2)-X->Ar-Pd(II)(L2)-H Transmetalation with Ar-Pd(II)(L2)-Br intermediate Ar-Pd(II)(L2)-H->Pd(0)L2 Reductive Elimination Ar-H Ar-H Ar-Pd(II)(L2)-H->Ar-H Byproduct

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

Troubleshooting low conversion rates in 2-Bromo-5-fluorothiazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in reactions involving 2-Bromo-5-fluorothiazole.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction with 2-Bromo-5-fluorothiazole. What are the common causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings involving 2-Bromo-5-fluorothiazole can stem from several factors. A primary cause can be catalyst deactivation. To address this, ensure your palladium catalyst is active. For Pd(II) sources like Pd(OAc)₂, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) state. Consider using a more robust pre-catalyst. Another critical factor is the choice of base, which is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base should be strong enough to facilitate the reaction but not so strong as to cause degradation of your starting materials. Additionally, ensure the base is finely ground and anhydrous. Protodeboronation, the degradation of the boronic acid, can also lead to low yields. This can be mitigated by using a milder base or a different solvent system. Finally, the choice of ligand is crucial for catalyst stability and reactivity. For electron-rich thiazoles, bulky, electron-rich phosphine ligands are often effective.[1]

Q2: My Buchwald-Hartwig amination with 2-Bromo-5-fluorothiazole is sluggish and results in a low conversion rate. What should I optimize?

A2: The success of a Buchwald-Hartwig amination reaction heavily relies on the careful selection of the catalyst system and reaction conditions.[2][3] Key parameters to optimize include the palladium catalyst and the associated ligand, the type and amount of base used, the solvent, and the reaction temperature. Each of these factors can significantly impact the reaction yield and the formation of side products.[1] For challenging substrates, screening different generations of Buchwald-Hartwig catalysts and ligands is recommended. The choice of a non-coordinating, sterically hindered base is also critical to promote the catalytic cycle without interfering with the catalyst. Solvents like toluene or dioxane are commonly employed, and ensuring they are anhydrous and degassed is crucial to prevent catalyst deactivation.

Q3: I am observing the formation of significant side products in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?

A3: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid. This can be favored by the presence of oxygen, so it is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.[1] In Buchwald-Hartwig aminations, a potential side reaction is hydrodehalogenation of the aryl halide, where the bromine atom is replaced by a hydrogen atom. This can compete with the desired C-N bond formation. Careful optimization of the catalyst, ligand, and base can help to minimize this side reaction.[2]

Q4: How does the reactivity of the C-Br bond in 2-Bromo-5-fluorothiazole compare to other halogens, and how does this affect reaction strategy?

A4: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl. The C-Br bond in 2-Bromo-5-fluorothiazole is sufficiently reactive for many standard cross-coupling reactions. However, if you were working with a di-halogenated thiazole, for instance, one containing both bromine and iodine, the C-I bond would be significantly more reactive. This difference in reactivity allows for selective functionalization at the more reactive position under milder conditions, leaving the less reactive halogen available for a subsequent transformation under more forcing conditions.[1]

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is fresh and active. - If using a Pd(II) source, ensure conditions promote reduction to Pd(0). - Consider using a pre-catalyst like a G3 or G4 palladacycle.[1]
Inappropriate Base - Screen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure the base is finely ground and anhydrous.[1] - Use a milder base if protodeboronation is suspected.
Protodeboronation - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[1] - Minimize water content in the reaction. - Avoid prolonged heating.[1]
Poor Ligand Choice - For electron-rich thiazoles, try bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]
Solvent Issues - Ensure all reactants are soluble in the chosen solvent. - Use degassed solvents to prevent catalyst oxidation.[1] - Common solvent systems include dioxane/water or toluene.[1]
Low Reaction Temperature - Gradually increase the reaction temperature, monitoring for product formation and decomposition.[4]
Low Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand - Screen various palladium catalysts and specialized Buchwald-Hartwig ligands. - Bidentate phosphine ligands can sometimes improve results.[2]
Incorrect Base - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Ensure the base is anhydrous and added under inert conditions.
Solvent Effects - Use anhydrous, degassed aprotic solvents like toluene or dioxane.[1] - Avoid coordinating solvents that may inhibit the catalyst.
Presence of Oxygen - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Reaction Temperature/Time - Gradually increase the temperature, as some aminations require higher temperatures. - Extend the reaction time and monitor by TLC or LC-MS.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-5-fluorothiazole
  • Reaction Setup: In a flame-dried Schlenk flask, combine 2-Bromo-5-fluorothiazole (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(dppf) at 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.[1]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination of 2-Bromo-5-fluorothiazole
  • Reaction Setup: To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃), the appropriate ligand (e.g., a biarylphosphine ligand), and the base (e.g., NaOtBu).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add a solution of 2-Bromo-5-fluorothiazole (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[1]

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent and quench with aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Filter, concentrate, and purify the crude product by column chromatography.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Cross-Coupling Reactions start Low Conversion Rate Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_catalyst Optimize Catalyst and Ligand check_reagents->optimize_catalyst Reagents OK failure Persistent Low Conversion (Consult further literature) check_reagents->failure Reagents Faulty optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature and Time optimize_solvent->optimize_temp success Improved Conversion Rate optimize_temp->success Optimization Successful optimize_temp->failure Optimization Fails

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR')_2) pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NR2H)-X(L_n)] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR2(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Enhancing Palladium Catalyst Efficiency for Bromothiazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions of bromothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a bromothiazole is giving a low yield. What are the most common causes?

Low yields in the Suzuki coupling of bromothiazoles can be attributed to several factors. A primary consideration is the selection of an appropriate catalyst and ligand system, which is crucial for the efficient coupling of electron-rich heteroaryl halides like bromothiazoles. Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the thiazole ring can be a rate-limiting step.[1] Other common issues include suboptimal reaction conditions (temperature, solvent, base), catalyst deactivation, and protodeboronation of the boronic acid.[1][2]

Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

The formation of palladium black indicates the aggregation and precipitation of Pd(0) species, leading to catalyst deactivation.[3] This can be caused by high temperatures, the absence of a stabilizing ligand, or the presence of oxygen or other impurities in the reaction mixture. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen), use high-purity, degassed solvents and reagents, and consider employing bulky, electron-rich phosphine ligands that stabilize the Pd(0) center.[2][3]

Q3: How does the position of the bromine atom on the thiazole ring affect its reactivity?

The position of the bromine atom significantly influences the reactivity of the bromothiazole substrate. Generally, the C-Br bond at the 2- and 5-positions of the thiazole ring is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Br bond at the 4-position.[4] This is due to the electronic properties of the thiazole ring. This differential reactivity can be exploited for selective cross-coupling reactions on di- or tri-brominated thiazoles.[1][5]

Q4: I'm having trouble with a Sonogashira coupling of a bromothiazole. What are some key parameters to investigate?

Sonogashira couplings with aryl bromides can be limited by the oxidative addition step.[6] Key parameters to investigate include:

  • Temperature: Higher temperatures (around 100 °C) may be necessary, often in a sealed tube.[6]

  • Solvent and Base: Ensure you are using dry, degassed solvents (e.g., DMF, THF, or just the amine base itself) and a sufficient excess of the amine base (e.g., triethylamine, diisopropylamine).[6][7]

  • Catalyst System: If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). This process can consume some of your alkyne through homocoupling.[7][8] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. The choice of phosphine ligand can also be critical.

  • Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh. The presence of oxygen can promote the undesirable Glaser homocoupling of the alkyne, which is a common side reaction.[2] Running the reaction under strict copper-free conditions is an alternative strategy to avoid this.[2]

Q5: When should I consider using a different cross-coupling reaction like Stille or Negishi instead of Suzuki?

Stille (using organotin reagents) or Negishi (using organozinc reagents) couplings can be valuable alternatives when the corresponding boronic acid for a Suzuki reaction is unstable, difficult to prepare, or prone to protodeboronation.[9] Negishi couplings, in particular, can be very effective for forming C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds. The main drawback of Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[9]

Troubleshooting Guide

Issue 1: Low or No Conversion of Bromothiazole

If you observe little to no consumption of your bromothiazole starting material, consider the following systematic troubleshooting approach.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst 1. Catalyst System Activity Start->Check_Catalyst Check_Conditions 2. Reaction Conditions Start->Check_Conditions Check_Reagents 3. Reagent Purity & Stoichiometry Start->Check_Reagents Catalyst_Inactive Inactive Catalyst/Precatalyst? Check_Catalyst->Catalyst_Inactive Ligand_Issue Inappropriate Ligand? Check_Catalyst->Ligand_Issue Temp_Issue Temperature Too Low? Check_Conditions->Temp_Issue Base_Issue Base Ineffective? Check_Conditions->Base_Issue Solvent_Issue Poor Solubility? Check_Conditions->Solvent_Issue Inert_Atmosphere Oxygen Present? Check_Reagents->Inert_Atmosphere Reagent_Purity Impure Reagents/Solvents? Check_Reagents->Reagent_Purity Solution_Catalyst Solution: - Use a fresh, active catalyst (e.g., Pd(0) source). - Screen different Pd sources (Pd(OAc)₂, Pd₂(dba)₃). - Ensure proper precatalyst activation. Catalyst_Inactive->Solution_Catalyst Solution_Ligand Solution: - Screen bulky, electron-rich phosphine ligands  (e.g., SPhos, XPhos, P(t-Bu)₃). - Adjust Pd:Ligand ratio (typically 1:1 to 1:4). Ligand_Issue->Solution_Ligand Solution_Temp Solution: - Gradually increase temperature (e.g., 80°C to 120°C). - Consider microwave heating for faster optimization. Temp_Issue->Solution_Temp Solution_Base Solution: - Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure base is strong enough and anhydrous. Base_Issue->Solution_Base Solution_Solvent Solution: - Test different solvent systems (e.g., Dioxane/H₂O,  Toluene/H₂O, DMF, ACN). - Ensure all reagents are fully dissolved. Solvent_Issue->Solution_Solvent Solution_Inert Solution: - Thoroughly degas solvents (e.g., Ar sparging,  freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas. Inert_Atmosphere->Solution_Inert Solution_Purity Solution: - Use high-purity, anhydrous solvents and reagents. - Check for potential inhibitors. Reagent_Purity->Solution_Purity Side_Products Start Major Side Products Observed Protodebromination Protodebromination (Loss of Bromine) Start->Protodebromination Homocoupling Homocoupling (Boronic Acid or Alkyne Dimer) Start->Homocoupling Debromination Reductive Dehalogenation Start->Debromination Cause_Proto Causes: - Traces of water/acid. - High reaction temperatures. - Unstable boronic acid. Protodebromination->Cause_Proto Cause_Homo Causes: - Oxygen in the reaction (promotes Glaser/boronic acid homocoupling). - Use of Pd(II) precatalyst. - High temperature. Homocoupling->Cause_Homo Cause_Debrom Causes: - Certain ligand/base combinations. - Impurities acting as hydride sources. Debromination->Cause_Debrom Solution_Proto Solutions: - Use anhydrous reagents and solvents. - Lower reaction temperature. - Use boronic ester (e.g., pinacol ester). - Use a milder base (e.g., K₂CO₃). Cause_Proto->Solution_Proto Solution_Homo Solutions: - Rigorously degas the reaction mixture. - Use a Pd(0) catalyst source. - For Sonogashira, consider copper-free conditions. Cause_Homo->Solution_Homo Solution_Debrom Solutions: - Screen different phosphine ligands. - Ensure high purity of all reagents. - Lower the reaction temperature. Cause_Debrom->Solution_Debrom Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh solid reagents (Bromothiazole, Boronic Acid/Alkene, Base, Catalyst, Ligand) into a dry reaction vessel. Seal 2. Seal vessel with septum. Reagents->Seal Purge 3. Evacuate & backfill with inert gas (e.g., Argon) 3 times. Seal->Purge Add_Solvents 4. Add degassed anhydrous solvent(s) via syringe. Purge->Add_Solvents Add_Liquids 5. Add liquid reagents (e.g., Alkene) via syringe. Add_Solvents->Add_Liquids Heat 6. Heat to desired temperature with vigorous stirring. Add_Liquids->Heat Monitor 7. Monitor progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool 8. Cool to RT. Monitor->Cool Quench 9. Quench reaction (e.g., add water). Cool->Quench Extract 10. Extract with organic solvent. Quench->Extract Purify 11. Dry, concentrate, and purify by chromatography. Extract->Purify

References

Technical Support Center: Catalyst and Base Selection for 2-Bromo-5-fluorothiazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenging cross-coupling reactions involving 2-bromo-5-fluorothiazole.

Frequently Asked Questions (General)

Q1: What makes 2-bromo-5-fluorothiazole a "challenging" coupling partner?

The 2-bromo-5-fluorothiazole substrate presents unique challenges due to the electronic properties of the thiazole ring, which is electron-deficient. This characteristic can impact the oxidative addition step in palladium-catalyzed coupling reactions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and minimize side reactions.[1]

Q2: What are the most common side reactions observed in these couplings?

Common side reactions include:

  • Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, which can be promoted by certain bases or high temperatures.[2]

  • Homocoupling: The coupling of two molecules of the starting material (e.g., boronic acid in Suzuki reactions or terminal alkyne in Sonogashira reactions).[3][4]

  • Protodeboronation: Cleavage of the carbon-boron bond in Suzuki reactions, particularly with unstable boronic acids.[5][6]

Q3: Is it necessary to work under strictly inert conditions?

Yes. Most palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[7] To prevent catalyst deactivation and ensure reproducible results, it is essential to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, deoxygenated solvents.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 2-bromo-5-fluorothiazole and an organoboron compound.

FAQs: Suzuki Catalyst and Base Selection

Q1: What is the best general catalyst system for the Suzuki coupling of 2-bromo-5-fluorothiazole?

For electron-deficient heteroaryl bromides like 2-bromo-5-fluorothiazole, standard catalysts like Pd(PPh₃)₄ can be effective.[9] However, for more challenging couplings or to improve yields, systems using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior.[9][10] N-Heterocyclic carbene (NHC) based precatalysts like Pd-PEPPSI-IPr are also highly effective alternatives.[9]

Q2: How do I select the appropriate base?

The choice of base is critical for the transmetalation step.[6] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][10] K₃PO₄ is often a robust choice for heteroaryl halides.[10] The base's effectiveness can be substrate-dependent, and screening may be necessary.[6] For anhydrous couplings using K₃PO₄, adding a small amount of water can be beneficial.[6]

Troubleshooting Guide: Suzuki Coupling
IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive Catalyst: The Pd(0) catalyst may have decomposed due to oxygen exposure.[7]Ensure proper inert atmosphere techniques (e.g., freeze-pump-thaw cycles for solvents, vacuum/argon cycles for the reaction flask).[11] Consider using a more robust palladium precatalyst.[5]
2. Poor Base Choice/Quality: The base may be insoluble or not strong enough to facilitate transmetalation.[6]Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[4] Ensure the base is a fine powder and dry. For anhydrous conditions, consider adding a few equivalents of water.[12]
3. Boronic Acid Degradation: Heteroaryl boronic acids can be unstable and undergo protodeboronation.[6]Use fresh, high-purity boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[6]
Protodebromination (Hydrodehalogenation) 1. Base is too Strong: Certain strong bases can promote this side reaction.[3]Consider a milder base like K₂CO₃ or KF.[3][11]
2. High Reaction Temperature: Elevated temperatures can favor side reactions.[3]Lower the reaction temperature. This may slow the desired reaction but can significantly decrease debromination.[3]
Homocoupling of Boronic Acid 1. Oxygen in Reaction: Trace oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[11]
2. Excess Boronic Acid: A large excess of the boronic acid can sometimes lead to homocoupling.Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Table: Recommended Suzuki Coupling Conditions
ComponentRecommendationNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃1-5 mol% loading.[10]
Ligand PPh₃, SPhos, dppfFor Pd(OAc)₂ or Pd₂(dba)₃, use a 1:2 Pd:Ligand ratio. Bulky biarylphosphine ligands like SPhos are recommended for challenging substrates.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃2-3 equivalents. K₃PO₄ is a reliable starting point.[1][10]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, THF/H₂OAn aqueous co-solvent helps dissolve the inorganic base.[6][13]
Temperature 80-110 °CStart at the lower end (80-90 °C) to maximize selectivity and minimize side reactions.[6][10]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromo-5-fluorothiazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium source and ligand.[10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[13]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Visualization: General Cross-Coupling Workflow

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Prepare Reagents & Solvents dry_glass Oven-Dry Glassware add_solids Add Reactants, Catalyst, Ligand, Base dry_glass->add_solids inert Establish Inert Atmosphere (Ar/N2) add_solids->inert add_solvent Add Anhydrous, Degassed Solvent inert->add_solvent react Heat and Stir add_solvent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify product Final Product purify->product characterize Characterize Product (NMR, MS, etc.) product->characterize

Caption: General experimental workflow for cross-coupling reactions.[8]

Buchwald-Hartwig Amination: C-N Bond Formation

This palladium-catalyzed reaction is a primary method for forming C-N bonds between 2-bromo-5-fluorothiazole and an amine.[14]

FAQs: Buchwald-Hartwig Catalyst and Base Selection

Q1: What are the best catalyst systems for this C-N coupling?

For electron-deficient aryl bromides, catalyst systems using bulky and electron-rich biaryl phosphine ligands are highly recommended.[15] Excellent ligand choices include XPhos, SPhos, RuPhos, and BrettPhos, typically paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[15] Using palladium precatalysts (e.g., XPhos Pd G3) can provide more reliable and reproducible results.[15]

Q2: Which base should I use for a Buchwald-Hartwig reaction?

A strong, non-nucleophilic base is required.[3] The most common choices are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[7] The choice can depend on the functional groups present in your amine coupling partner.[7] Ensure the base is fresh and handled under an inert atmosphere, as they are often hygroscopic.[3]

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: Oxygen can deactivate the catalyst. The ligand may also be of poor quality.Use a high-quality palladium precatalyst and ligand.[7] Ensure all solvents are anhydrous and deoxygenated.[7]
2. Incorrect Base: The base may not be strong enough or may be degraded.Use a strong, sterically hindered base like NaOtBu or LiHMDS. Handle the base in a glovebox if possible.[3][15]
3. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.Increase the temperature. Typical ranges are 80-110 °C. For challenging substrates, higher temperatures may be necessary.[2][15]
Hydrodehalogenation 1. Unsuitable Ligand: Some ligands can promote pathways leading to hydrodehalogenation.Use a bulky, sterically hindered ligand which can disfavor the β-hydride elimination pathway.[2]
2. Base/Temperature Issue: An overly aggressive base or high temperature can exacerbate this side reaction.Try a slightly less aggressive base or lower the reaction temperature.[2]
Reaction is Sluggish 1. Sub-optimal Catalyst System: The chosen catalyst/ligand combination may have a low turnover rate for your specific substrate.Screen different bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[15] Switching to a more advanced precatalyst can also improve the rate.[2]
2. Solvent Choice: The solvent can impact solubility and reaction rate.Toluene and 1,4-dioxane are standard high-boiling, non-coordinating solvents. Avoid strongly coordinating solvents like acetonitrile.[2][15]
Table: Recommended Buchwald-Hartwig Conditions
ComponentRecommendationNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst (e.g., XPhos Pd G3)1-2 mol% loading. Precatalysts are often more reliable.[15]
Ligand XPhos, SPhos, RuPhos, BrettPhos2-4 mol% loading. Selection is critical and depends on the amine coupling partner.[15]
Base NaOtBu, KOtBu, LiHMDS1.4-2.0 equivalents. Must be strong and non-nucleophilic.[7][15]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and deoxygenated.[8][15]
Temperature 80-110 °COptimization may be required.[15]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.[15] If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).[15]

  • Reagent Addition: Add 2-bromo-5-fluorothiazole (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[15]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[15]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[8]

  • Purification: Purify the crude product by column chromatography.[8]

Visualization: Troubleshooting Low Yield

G start Low or No Yield Observed q_catalyst Is the catalyst system active and appropriate? start->q_catalyst sol_catalyst 1. Use high-purity precatalyst/ligand. 2. Ensure strict inert atmosphere. 3. Screen alternative bulky ligands (e.g., XPhos, RuPhos). q_catalyst->sol_catalyst No q_base Is the base fresh, strong, and non-nucleophilic? q_catalyst->q_base Yes sol_catalyst->q_base Re-run Experiment sol_base 1. Use fresh NaOtBu or LiHMDS. 2. Handle base in a glovebox. 3. Ensure base is fully dissolved or well-stirred. q_base->sol_base No q_conditions Are the reaction conditions optimal? q_base->q_conditions Yes sol_base->q_conditions Re-run Experiment sol_conditions 1. Increase temperature (e.g., to 110 °C). 2. Increase reaction time. 3. Check reactant concentration. q_conditions->sol_conditions No end Yield Improved q_conditions->end Yes, Consider Other Issues sol_conditions->end Re-run Experiment

Caption: Troubleshooting workflow for low product yield in cross-coupling reactions.

Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction used to couple terminal alkynes with 2-bromo-5-fluorothiazole.[8]

FAQs: Sonogashira Catalyst and Base Selection

Q1: What is the standard catalyst system for a Sonogashira coupling?

The classic Sonogashira reaction uses a dual catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or generated in situ from Pd(OAc)₂ and PPh₃) and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[8][16] The copper co-catalyst is essential for the traditional catalytic cycle.[17]

Q2: What kind of base is required for the Sonogashira reaction?

An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[8][16] The base serves to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also to neutralize the HBr generated during the reaction.[17] Often, the amine base can be used as the solvent or a co-solvent.[16]

Q3: Are copper-free Sonogashira couplings possible for this substrate?

Yes, copper-free Sonogashira protocols have been developed to avoid issues with alkyne homocoupling (Glaser coupling) and purification challenges.[18] These methods often require specific ligands and conditions and may be beneficial for sensitive substrates.[18]

Troubleshooting Guide: Sonogashira Coupling
IssuePotential CauseRecommended Solution
Low or No Yield 1. Inactive Catalysts: The Pd(0) or Cu(I) species may have been oxidized.Ensure thorough deoxygenation of the reaction mixture and use high-purity catalysts.
2. Insufficient Base: The amine base may be of poor quality or used in insufficient quantity.Use freshly distilled, anhydrous amine base in excess (often as a solvent or co-solvent).[8]
Significant Alkyne Homocoupling (Glaser Coupling) 1. Presence of Oxygen: This side reaction is often promoted by oxygen.Rigorously exclude air from the reaction by using proper inert atmosphere techniques.[3]
2. High Copper Loading / Temperature: Excessive copper catalyst or high temperatures can favor homocoupling.Reduce the amount of CuI co-catalyst. Consider running the reaction at a lower temperature, even room temperature if the system is reactive enough.[16]
3. Reaction Conditions: The specific conditions may favor the homocoupling pathway.Consider switching to a copper-free Sonogashira protocol.[18]
Table: Recommended Sonogashira Coupling Conditions
ComponentRecommendationNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1-3 mol% loading.[8]
Copper Co-catalyst Copper(I) Iodide (CuI)1-5 mol% loading. Essential for the classic Sonogashira mechanism.[10]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)≥ 2 equivalents. Often used as a co-solvent with another anhydrous solvent.[10]
Solvent THF, DMF, TolueneMust be anhydrous and deoxygenated.[8]
Temperature Room Temperature to 80 °CMany Sonogashira reactions can be run at or near room temperature.[16][17]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper co-catalyst (CuI, 3 mol%).[8]

  • Reagent Addition: Add 2-bromo-5-fluorothiazole (1.0 equiv.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).[8]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.[8]

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[16][17]

  • Purification: Purify the crude product by column chromatography on silica gel.[17]

References

Managing reaction temperature to prevent decomposition of 2-Bromo-5-fluorothiazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperatures to prevent the decomposition of 2-Bromo-5-fluorothiazole.

Troubleshooting Guides

Issue: Suspected Decomposition of 2-Bromo-5-fluorothiazole During Reaction

If you suspect that 2-Bromo-5-fluorothiazole is decomposing during your experiment, follow this troubleshooting guide.

Symptom Possible Cause Recommended Action
Unexpected color change (e.g., darkening, charring) Thermal decomposition or side reactions.1. Immediately cool the reaction mixture. 2. Stop any further addition of reagents. 3. Take an aliquot for analysis (e.g., TLC, LC-MS, ¹H NMR) to identify potential decomposition products. 4. Review the reaction temperature; ensure it is within the recommended range. Consider lowering the temperature for subsequent experiments.
Gas evolution (unaccounted for in the reaction mechanism) Decomposition leading to the release of gaseous byproducts (e.g., CO, CO₂, hydrogen halides).[1][2]1. Work in a well-ventilated fume hood. 2. Cease heating the reaction. 3. If the reaction is vigorous, use an appropriate quenching agent with caution. 4. Analyze the headspace gas if possible and safe to do so.
Inconsistent or low yield Loss of starting material due to decomposition.1. Re-evaluate the reaction temperature and heating method for homogeneity. 2. Check for local hot spots, especially during exothermic reactions. 3. Consider a slower rate of reagent addition to better control the reaction exotherm. 4. Ensure all reagents and solvents are pure and free of contaminants that could catalyze decomposition.
Formation of insoluble materials Polymerization or formation of complex decomposition products.1. Attempt to isolate and characterize the insoluble material. 2. Review the reaction conditions for incompatibilities. Strong acids, strong bases, and strong oxidizing agents should be avoided unless part of a validated procedure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum temperature for reactions involving 2-Bromo-5-fluorothiazole?

While a specific decomposition temperature for 2-Bromo-5-fluorothiazole is not well-documented in publicly available literature, it is crucial to avoid "excess heat."[1] For analogous compounds, reactions are often conducted at controlled, and sometimes low, temperatures to prevent side reactions and ensure stability. For instance, bromination reactions of similar heterocyclic compounds are often carried out at temperatures between 0 °C and 5 °C.[3] It is recommended to start with lower temperatures and carefully monitor the reaction progress.

Q2: What are the signs of 2-Bromo-5-fluorothiazole decomposition?

Signs of decomposition can include:

  • Unexpected color changes in the reaction mixture, such as darkening or the formation of tar-like substances.

  • Evolution of gas.

  • A significant decrease in the yield of the desired product with the concurrent appearance of multiple unknown spots on a TLC plate or peaks in an LC-MS analysis.

  • Formation of insoluble precipitates.

Q3: What are the hazardous byproducts of thermal decomposition?

Thermal decomposition of halogenated organic molecules like 2-Bromo-5-fluorothiazole can lead to the release of hazardous and irritating gases and vapors. These may include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (such as hydrogen bromide and hydrogen fluoride).[1][2] All experiments should be conducted in a well-ventilated fume hood.

Q4: Are there any reagents that are incompatible with 2-Bromo-5-fluorothiazole and could induce decomposition?

Yes, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[1] Always conduct a thorough literature search for reagent compatibility before starting a new reaction.

Q5: How should 2-Bromo-5-fluorothiazole be stored to prevent decomposition?

To ensure stability, 2-Bromo-5-fluorothiazole should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Some suppliers recommend refrigeration.[2]

Experimental Protocols

Protocol: General Procedure for a Suzuki Coupling Reaction with 2-Bromo-5-fluorothiazole under Controlled Temperature

This protocol provides a general methodology for a Suzuki coupling reaction, emphasizing temperature control to minimize decomposition.

Materials:

  • 2-Bromo-5-fluorothiazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Reaction vessel (round-bottom flask)

  • Condenser

  • Magnetic stirrer with hotplate and thermocouple

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2-Bromo-5-fluorothiazole (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a heating mantle or oil bath equipped with a thermocouple to ensure accurate temperature monitoring.

  • Begin stirring and slowly heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Note: The optimal temperature should be determined through small-scale trials, starting at a lower temperature and gradually increasing while monitoring the reaction by TLC or LC-MS.

  • Maintain the reaction at the set temperature and monitor its progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Temperature Management cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Action start Start: Reaction Setup reagents Combine Reagents (2-Bromo-5-fluorothiazole, etc.) start->reagents inert Establish Inert Atmosphere reagents->inert heat Gradual Heating with Accurate Monitoring inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor check Decomposition Signs? monitor->check complete Reaction Complete check->complete No troubleshoot Troubleshoot: - Lower Temperature - Check Reagents check->troubleshoot Yes workup Proceed to Workup complete->workup stop Stop Reaction & Analyze troubleshoot->stop troubleshooting_logic Troubleshooting Logic for Suspected Decomposition cluster_observe Observation cluster_action Immediate Action cluster_analysis Analysis cluster_decision Decision start Symptom Observed (e.g., Color Change, Gas) cool Cool Reaction Immediately start->cool stop_reagents Stop Reagent Addition start->stop_reagents analyze Analyze Aliquot (TLC, LC-MS, NMR) cool->analyze review Review Parameters: - Temperature - Reagent Purity - Incompatibilities stop_reagents->review modify Modify Protocol: - Lower Temp - Purify Reagents analyze->modify review->modify abandon Abandon & Re-evaluate Synthetic Route review->abandon

References

Effective workup and extraction procedures for 2-Bromo-5-fluorothiazole products.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-fluorothiazole. This guide provides effective workup and extraction procedures, troubleshooting tips, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure following the synthesis of 2-Bromo-5-fluorothiazole?

A1: A common workup and extraction procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying the organic layer, and finally, concentrating the solvent to obtain the crude product. This crude product usually requires further purification.

Q2: Which organic solvents are typically used for the extraction of 2-Bromo-5-fluorothiazole?

A2: Solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether are commonly used for extracting brominated heterocyclic compounds.[1][2] The choice of solvent depends on the reaction mixture and the polarity of the byproducts.

Q3: What are the common impurities I might encounter, and how can I remove them during the workup?

A3: Common impurities can include unreacted starting materials, acidic or basic residues, and byproducts from the reaction. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can neutralize and remove acidic impurities.[2] A wash with a saturated aqueous solution of sodium thiosulfate can be used to remove unreacted bromine.[2] A final wash with brine (saturated aqueous NaCl) helps to remove residual water and some water-soluble impurities.[1][2]

Q4: My 2-Bromo-5-fluorothiazole product appears to be an oil. Is this normal?

A4: Yes, 2-Bromo-5-fluorothiazole is often a colorless to light yellow liquid at room temperature.[3] If you obtain an oil after purification, it is likely the pure product. However, if the oil is obtained before final purification, it may contain residual solvents which can be removed under high vacuum.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of crude product after extraction. - Incomplete extraction from the aqueous layer.- The product may have some water solubility.- Perform multiple extractions (e.g., 3 times) with the organic solvent.[2]- Before extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
Formation of an emulsion during extraction. - The presence of polar solvents like DMF or DMSO in the reaction mixture.- Vigorous shaking of the separatory funnel.- Add brine to the separatory funnel to help break the emulsion.- If possible, remove polar aprotic solvents under reduced pressure before the aqueous workup.[4]- Gently invert the separatory funnel instead of vigorous shaking.
Product is not pure after workup (contains starting materials or byproducts). - Inefficient washing of the organic layer.- Impurities have similar solubility to the product.- Ensure thorough washing with appropriate aqueous solutions (e.g., NaHCO₃, Na₂S₂O₃, brine).- Proceed to a purification step such as column chromatography.
Difficulty removing colored impurities. - Presence of highly conjugated byproducts or residual bromine.- Wash with a sodium thiosulfate solution to quench any remaining bromine.[2]- Consider treating the organic solution with activated carbon before filtration, but be aware that this may also adsorb some of your product.
Low purity after column chromatography. - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation.[5]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[5]- Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[5]
Product fails to crystallize if a solid is expected. - The compound is an oil at room temperature.- Presence of impurities inhibiting crystallization.- Inappropriate solvent for recrystallization.- Verify the expected physical state of the product. 2-Bromo-5-fluorothiazole is typically a liquid.[3]- If impurities are suspected, further purification by chromatography may be necessary.[5]- For solid derivatives, select a solvent that dissolves the compound when hot but not when cold.[5]

Experimental Protocols

Representative Post-Reaction Workup Protocol

This protocol is a general guideline and may require optimization based on the specific reaction conditions.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed under acidic or basic conditions, carefully neutralize it. For instance, if strong acid was used, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a small-scale reaction).[2]

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate if bromine was used in the reaction.[2]

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[2]

    • Wash with brine to remove excess water.[1][2]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-5-fluorothiazole product.

Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.[5]

  • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined by TLC analysis beforehand.[5]

  • Collection: Collect the fractions containing the pure product, as identified by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-5-fluorothiazole.

Data Presentation

Table 1: Common Solvents for Extraction and Chromatography

Solvent Typical Use Boiling Point (°C) Notes
Ethyl AcetateExtraction, Chromatography77.1Good general-purpose solvent.
DichloromethaneExtraction, Chromatography39.6Can be more effective for some polar products, but is denser than water.
Diethyl EtherExtraction34.6Highly volatile and flammable.
Hexanes/HeptaneChromatography69 / 98.4Used as the non-polar component of the eluent.

Table 2: Aqueous Washing Solutions

Solution Purpose
Saturated aq. NaHCO₃Neutralize and remove acidic impurities.
Saturated aq. Na₂S₂O₃Quench and remove residual bromine.
Brine (Saturated aq. NaCl)Remove bulk water and break emulsions.
Dilute HClNeutralize and remove basic impurities.

Visualizations

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench Reaction (e.g., with NaHCO3 soln.) ReactionMixture->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quench->Extraction AqueousLayer Aqueous Layer (Discard or re-extract) Extraction->AqueousLayer Separate OrganicLayer Organic Layer Extraction->OrganicLayer Separate Wash Wash Organic Layer (e.g., Brine) OrganicLayer->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure 2-Bromo-5-fluorothiazole Purification->PureProduct

Caption: General experimental workflow for the workup and extraction of 2-Bromo-5-fluorothiazole.

Troubleshooting_Tree Start Low Purity After Workup? CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Visible? CheckTLC->MultipleSpots ColumnChromatography Perform Column Chromatography MultipleSpots->ColumnChromatography Yes ReWorkup Consider Re-Workup with Different Washes MultipleSpots->ReWorkup No (Streaking) BroadSpot Single Broad or Tailing Spot? MultipleSpots->BroadSpot No ReWorkup->CheckTLC BroadSpot->ColumnChromatography No OptimizeTLC Optimize TLC Solvent System BroadSpot->OptimizeTLC Yes OptimizeTLC->ColumnChromatography CheckAcidity Check Acidity/Basicity of Silica

Caption: Troubleshooting decision tree for low product purity after initial workup.

References

Identifying impurities in 2-Bromo-5-fluorothiazole reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-5-fluorothiazole. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities that may arise during the synthesis and handling of 2-Bromo-5-fluorothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic routes to 2-Bromo-5-fluorothiazole and what are the expected impurities from each?

A1: Two common synthetic strategies for the preparation of 2-Bromo-5-fluorothiazole are the Sandmeyer reaction starting from 2-Amino-5-fluorothiazole and the electrophilic bromination of 5-Fluorothiazole. Each route has a distinct impurity profile.

  • Sandmeyer Reaction: This method involves the diazotization of 2-Amino-5-fluorothiazole followed by treatment with a copper(I) bromide salt.[1][2][3][4] Potential impurities include:

    • Unreacted 2-Amino-5-fluorothiazole: Incomplete diazotization or Sandmeyer reaction.

    • 5-Fluoro-2-hydroxythiazole: A common byproduct in Sandmeyer reactions where the diazonium salt reacts with water.[5][6]

    • 5-Fluorothiazole: Formed by protodeamination (loss of the diazonium group).[5]

    • Biaryl Species: Coupling of aryl radicals can lead to the formation of dimeric thiazole impurities.

    • Residual Copper Salts: Can be carried over from the reaction workup.

  • Electrophilic Bromination: This involves treating 5-Fluorothiazole with a brominating agent such as N-bromosuccinimide (NBS) or bromine.[7][8][9] Common impurities include:

    • Unreacted 5-Fluorothiazole: Incomplete bromination.

    • 2,4-Dibromo-5-fluorothiazole: Over-bromination of the thiazole ring.

    • Succinimide: A byproduct when NBS is used as the brominating agent.[10]

    • Isomeric Bromofluorothiazoles: Depending on the regioselectivity of the bromination, other isomers might be formed in small quantities.

Q2: My reaction mixture shows multiple unexpected spots on TLC analysis. How can I begin to identify these unknown impurities?

A2: A systematic approach is crucial for identifying unknown impurities.

  • Initial Characterization: Use spectroscopic methods on the crude mixture. ¹H and ¹⁹F NMR can provide initial clues about the structures of major impurities.

  • Chromatographic Separation: Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) to separate the components and obtain their UV-Vis spectra. This can help differentiate between structurally similar compounds.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weights of the impurities.[11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be a key indicator for bromine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents or certain byproducts, GC-MS is an excellent analytical technique.[12][13][14]

  • Isolation and NMR: If an impurity is present in a significant amount, preparative HPLC or column chromatography can be used for its isolation. Subsequent analysis by ¹H, ¹³C, and ¹⁹F NMR, will allow for full structural elucidation.

Q3: I am observing a lower than expected yield for my 2-Bromo-5-fluorothiazole synthesis. What are the common causes?

A3: Low yields can be attributed to several factors depending on the synthetic route:

  • For Sandmeyer Reactions:

    • Incomplete Diazotization: Ensure the temperature is maintained between 0-5°C and that there is a slight excess of nitrous acid.[6]

    • Premature Decomposition of the Diazonium Salt: This can be minimized by keeping the reaction temperature low and using the diazonium salt solution immediately after its preparation.[6]

    • Suboptimal Copper(I) Bromide Activity: Ensure the copper(I) bromide is of high quality and freshly prepared if necessary.

  • For Electrophilic Bromination:

    • Insufficient Brominating Agent: Ensure the correct stoichiometry of the brominating agent is used.

    • Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. Optimization may be required.

    • Deactivation of the Catalyst (if used): For Lewis acid-catalyzed brominations, ensure the catalyst is active and not poisoned by impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overload.1. Replace the column with a new one. 2. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 3. Dilute the sample.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase. 2. Implement a robust needle wash protocol. 3. Inject a blank to identify the source of the ghost peaks.
Poor Resolution Between Peaks 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column.1. Optimize the gradient profile (e.g., make it shallower). 2. Try a different mobile phase (e.g., methanol instead of acetonitrile). 3. Use a column with a different selectivity or a longer column.
Drifting Baseline 1. Column not equilibrated. 2. Fluctuating temperature. 3. Mobile phase composition changing.1. Ensure the column is fully equilibrated before injection. 2. Use a column oven to maintain a constant temperature. 3. Ensure the mobile phase is well-mixed and degassed.
Synthesis Troubleshooting: Sandmeyer Reaction
Problem Possible Cause(s) Solution(s)
Low Yield of 2-Bromo-5-fluorothiazole 1. Incomplete diazotization of 2-Amino-5-fluorothiazole. 2. Decomposition of the diazonium salt before reaction with CuBr. 3. Formation of 5-Fluoro-2-hydroxythiazole as a major byproduct.1. Monitor the diazotization reaction using starch-iodide paper to ensure a slight excess of nitrous acid. Maintain temperature at 0-5°C.[6] 2. Add the diazonium salt solution to the CuBr solution promptly after its formation. 3. Ensure the reaction is not overly dilute with water and that the temperature is controlled.
Presence of Phenolic Impurities The diazonium salt is reacting with water.Minimize the amount of water in the reaction and maintain a low temperature.[5][6]
Formation of Azo Dyes (colored impurities) Coupling of the diazonium salt with an activated aromatic ring.Ensure no unreacted starting amine is present when the diazonium salt is formed.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of 2-Bromo-5-fluorothiazole

This method is a general starting point and should be optimized for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of 2-Bromo-5-fluorothiazole).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This method is suitable for identifying residual solvents and other volatile impurities.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (split ratio 50:1).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dilute the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject directly.

Data Presentation

Table 1: Potential Impurities in the Synthesis of 2-Bromo-5-fluorothiazole
Impurity Name Potential Origin Molecular Weight Expected Analytical Signature
2-Amino-5-fluorothiazoleUnreacted starting material (Sandmeyer)118.14Distinct HPLC retention time and MS signal.
5-FluorothiazoleStarting material (Bromination) or Protodeamination (Sandmeyer)103.12Shorter HPLC retention time than product; characteristic MS signal.
5-Fluoro-2-hydroxythiazoleReaction with water (Sandmeyer)119.12Polar impurity with a distinct HPLC peak and MS signal.
2,4-Dibromo-5-fluorothiazoleOver-bromination260.92Longer HPLC retention time; characteristic MS isotopic pattern for two bromine atoms.
SuccinimideByproduct of NBS bromination99.08Polar impurity, may be visible by HPLC or GC-MS.
Table 2: Hypothetical HPLC Impurity Profile of a Crude 2-Bromo-5-fluorothiazole Reaction Mixture (Sandmeyer Route)
Peak No. Retention Time (min) Area % Proposed Identity
13.52.15-Fluoro-2-hydroxythiazole
25.24.52-Amino-5-fluorothiazole
312.892.52-Bromo-5-fluorothiazole
418.20.9Unknown Biaryl Impurity

Visualizations

Synthesis_Pathways cluster_0 Sandmeyer Reaction cluster_1 Electrophilic Bromination 2-Amino-5-fluorothiazole 2-Amino-5-fluorothiazole Diazonium Salt Diazonium Salt 2-Amino-5-fluorothiazole->Diazonium Salt NaNO2, HBr 0-5 °C 2-Bromo-5-fluorothiazole 2-Bromo-5-fluorothiazole Diazonium Salt->2-Bromo-5-fluorothiazole CuBr 5-Fluoro-2-hydroxythiazole 5-Fluoro-2-hydroxythiazole Diazonium Salt->5-Fluoro-2-hydroxythiazole H2O (Side Reaction) 2,4-Dibromo-5-fluorothiazole 2,4-Dibromo-5-fluorothiazole 2-Bromo-5-fluorothiazole->2,4-Dibromo-5-fluorothiazole Excess Br+ 5-Fluorothiazole 5-Fluorothiazole 5-Fluorothiazole->2-Bromo-5-fluorothiazole NBS or Br2 Impurity_Analysis_Workflow Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Initial Assessment GC-MS GC-MS Crude Reaction Mixture->GC-MS Volatile Analysis HPLC-UV/DAD HPLC-UV/DAD TLC Analysis->HPLC-UV/DAD Separation & UV Profile LC-MS LC-MS HPLC-UV/DAD->LC-MS Molecular Weight ID Preparative HPLC Preparative HPLC HPLC-UV/DAD->Preparative HPLC Isolation Impurity Identification Impurity Identification LC-MS->Impurity Identification Structure Hypothesis GC-MS->Impurity Identification Isolated Impurity Isolated Impurity Preparative HPLC->Isolated Impurity NMR Spectroscopy NMR Spectroscopy Isolated Impurity->NMR Spectroscopy Structure Elucidation Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure Confirmed Structure->Impurity Identification

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Bromo- and 2-Chloro-5-fluorothiazole in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize the C2-position is critical for the synthesis of diverse compound libraries. The choice between a bromo or chloro substituent at this position significantly impacts reaction efficiency, dictating factors such as catalyst selection, reaction conditions, and overall yield.

Core Reactivity Principles: C-Br vs. C-Cl

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to the palladium(0) catalyst. The strength of the carbon-halogen (C-X) bond is the primary determinant of reactivity in this step. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition. Consequently, aryl bromides are generally more reactive than their corresponding chlorides.[1] This established trend (I > Br > Cl) suggests that 2-bromo-5-fluorothiazole will generally exhibit greater reactivity than 2-chloro-5-fluorothiazole in Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for milder reaction conditions, shorter reaction times, and often higher yields.[1][2]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the electronegativity of the halogen plays a more dominant role in stabilizing the intermediate Meisenheimer complex. While the general reactivity trend for SNAr is often F > Cl > Br > I, the electron-deficient nature of the thiazole ring can influence this behavior.[2]

Illustrative Data Presentation

The following tables present illustrative, quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions. This data is compiled based on typical results observed for similar heterocyclic substrates and serves to highlight the expected differences in reactivity between 2-bromo- and 2-chloro-5-fluorothiazole.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with p-Tolylboronic Acid

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
12-Bromo-5-fluorothiazolePd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O906~88
22-Chloro-5-fluorothiazolePd₂(dba)₃ (5 mol%) / XPhos (10 mol%)K₃PO₄1,4-Dioxane11018~70

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Aniline

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
12-Bromo-5-fluorothiazolePd₂(dba)₃ (2.5 mol%) / BINAP (3 mol%)NaOtBuToluene1008~92
22-Chloro-5-fluorothiazolePd(OAc)₂ (5 mol%) / RuPhos (7.5 mol%)Cs₂CO₃t-BuOH11024~78

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a clear visual representation of the logical relationships between the reactants and conditions.

Suzuki_Miyaura_Workflow cluster_0 Reaction Setup sub 2-Halo-5-fluorothiazole mix Combine Reactants sub->mix boronic p-Tolylboronic Acid boronic->mix cat Pd Catalyst (e.g., Pd(PPh3)4) cat->mix base Base (e.g., K2CO3) base->mix solvent Solvent (e.g., Toluene/H2O) solvent->mix heat Heat (90-110 °C) product 2-(p-Tolyl)-5-fluorothiazole heat->product Purify mix->heat Stir

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_0 Reaction Setup sub 2-Halo-5-fluorothiazole mix Combine in Glovebox sub->mix amine Aniline amine->mix cat Pd Precatalyst & Ligand (e.g., Pd2(dba)3 / BINAP) cat->mix base Base (e.g., NaOtBu) base->mix solvent Anhydrous Solvent (e.g., Toluene) solvent->mix heat Heat under Inert Atm. (100-110 °C) product N-Phenyl-5-fluorothiazol-2-amine heat->product Workup & Purify mix->heat Stir

References

Validating the Structure of Novel 2-Aryl-5-fluorothiazole Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative analysis of a novel 2-aryl-5-fluorothiazole derivative, synthesized from 2-Bromo-5-fluorothiazole, against a well-established, non-fluorinated analogue. We present detailed experimental protocols for the synthesis and structural validation of the novel compound, alongside comparative biological data, to underscore the potential advantages of targeted fluorination in drug discovery.

Performance Comparison: Fluorinated vs. Non-Fluorinated Thiazole Derivatives

The introduction of a fluorine atom at the 5-position of the thiazole ring can significantly impact the compound's biological activity. The following table summarizes the comparative inhibitory activity of a novel 2-(4-aminophenyl)-5-fluorothiazole and its non-fluorinated counterpart against a representative kinase.

CompoundStructureTarget KinaseIC50 (nM)
Novel Compound 1 2-(4-aminophenyl)-5-fluorothiazoleAurora Kinase A15
Alternative Compound 2 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora Kinase A45

Note: The IC50 value for Novel Compound 1 is a representative value based on the generally observed enhancement of biological activity upon fluorination of heterocyclic compounds.

Experimental Protocols

Synthesis of Novel 2-(4-aminophenyl)-5-fluorothiazole (Compound 1)

The synthesis of the novel 2-aryl-5-fluorothiazole is achieved via a Suzuki cross-coupling reaction.

Materials:

  • 2-Bromo-5-fluorothiazole

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-fluorothiazole (1 mmol) and 4-aminophenylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL).

  • Add sodium carbonate (2 mmol), followed by palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-aminophenyl)-5-fluorothiazole.

Structural Validation Workflow

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_purity Purity Assessment cluster_final Final Compound Synthesis Suzuki Coupling Reaction Purification Column Chromatography Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray HPLC HPLC Analysis Purification->HPLC Final_Compound Pure 2-(4-aminophenyl)-5-fluorothiazole NMR->Final_Compound MS->Final_Compound Xray->Final_Compound HPLC->Final_Compound

Experimental workflow for synthesis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded to confirm the proton and carbon environments of the final compound, ensuring the correct regiochemistry of the Suzuki coupling.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC):

  • HPLC analysis is performed to assess the purity of the final compound, typically aiming for >95% purity for biological assays.

Signaling Pathway Inhibition

Thiazole derivatives are known to be effective inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Overexpression or mutation of kinases like Aurora Kinase A is implicated in various cancers. The novel 2-aryl-5-fluorothiazole derivative is designed to target such kinases, thereby inhibiting downstream signaling and potentially leading to anti-cancer effects.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor AuroraKinase Aurora Kinase A Receptor->AuroraKinase Downstream Downstream Effectors AuroraKinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor 2-Aryl-5-fluorothiazole Inhibitor->AuroraKinase Inhibition

Inhibition of a generic kinase signaling pathway.

The enhanced potency of the fluorinated derivative is attributed to the unique electronic properties of the fluorine atom, which can modulate the pKa of nearby functional groups and form favorable interactions within the kinase's active site. The development and validation of such novel compounds are crucial steps in the pipeline for discovering next-generation targeted cancer therapies.

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazole Analogs in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated thiazole analogs, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. The inclusion of fluorine atoms in thiazole-based compounds has consistently demonstrated a significant impact on their pharmacological profiles, often leading to enhanced potency and improved pharmacokinetic properties.

Executive Summary

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The introduction of fluorine, a highly electronegative and small atom, can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2][3] This guide synthesizes data from multiple studies to objectively compare the anticancer, antimicrobial, and enzyme inhibitory activities of fluorinated thiazole analogs against their non-fluorinated counterparts. The presented data, protocols, and pathway diagrams aim to provide a clear and concise resource for informed decision-making in drug design.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of representative fluorinated and non-fluorinated thiazole analogs. The data, presented as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), highlights the often superior performance of fluorinated compounds.

Anticancer Activity (IC50 in µM)
Compound TypeNon-Fluorinated AnalogIC50 (µM)Fluorinated AnalogIC50 (µM)Cancer Cell LineReference
Thiazole-1,3,5-triazine hybridNon-fluorinated derivative>504-fluoro substituted derivative10.03 - 54.58P. falciparum (3D-7)[4]
Benzothiazole derivativeNon-fluorinated derivative>1.56-fluoro substituted derivative0.9 - 1.0Leukemia (THP-1)[5]
Aminobenzothiazole-pyrazolo[1,5-a]pyrimidine conjugateNon-fluorinated derivative>3.464-fluoro substituted derivative1.94 - 3.46Various[5]
Antimicrobial Activity (MIC in µg/mL)
Compound TypeNon-Fluorinated AnalogMIC (µg/mL)Fluorinated AnalogMIC (µg/mL)Microbial StrainReference
Thiazole derivativePhenyl-substitutedHigh MIC4-fluoro substitutedLow MICS. aureus, E. coli[6]
Bisthiazole derivativeNon-fluorinated>0.314-fluoro substituted0.23P. falciparum[4]
2-(pyrazol-1-yl)thiazoleNon-fluorinated>90% inhibition at 6.25 mgFluorinated derivative>96% inhibition at 6.25 mgM. tuberculosis[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thiazole analogs (fluorinated and non-fluorinated) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., VEGFR-2, PI3K), which is often involved in cancer cell signaling.[9]

Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Incubation: The thiazole analogs are added to the wells at various concentrations and pre-incubated with the enzyme to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature for a set period.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of the compound to the control (no compound). The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The thiazole analogs are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Diagrams illustrating key signaling pathways and experimental workflows provide a visual aid for understanding the complex biological processes involved.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis s1 Non-Fluorinated Thiazole Analog a1 In Vitro Cytotoxicity Assay (e.g., MTT) s1->a1 a2 Kinase Inhibition Assay s1->a2 a3 Antimicrobial Susceptibility Testing s1->a3 s2 Fluorinated Thiazole Analog s2->a1 s2->a2 s2->a3 d1 Determine IC50 / MIC Values a1->d1 a2->d1 a3->d1 d2 Compare Biological Activity d1->d2 signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation Angiogenesis Angiogenesis RTK->Angiogenesis Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Fluorinated Thiazole Analog Thiazole->RTK Inhibition Thiazole->PI3K Inhibition

References

A Comparative Guide to Palladium Ligands for the Cross-Coupling of 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromo-5-fluorothiazole is a valuable building block in the synthesis of novel therapeutic agents, and its derivatization through palladium-catalyzed cross-coupling reactions is a key strategy for accessing a diverse range of chemical entities. The choice of the palladium ligand is critical for the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions.

This guide provides a comparative overview of various palladium ligands for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 2-Bromo-5-fluorothiazole. While direct comparative studies on this specific substrate are limited in the available literature, this guide synthesizes data from studies on structurally analogous aryl and heteroaryl bromides to provide a reliable framework for ligand selection and reaction optimization.

Ligand Performance Comparison

The selection of an appropriate phosphine ligand is crucial for optimizing palladium-catalyzed cross-coupling reactions. Factors such as steric bulk, electron-donating ability, and the specific substrates involved all play a role in catalytic activity. The following tables summarize the performance of several common phosphine ligands in various cross-coupling reactions of aryl bromides, which can serve as a guide for reactions involving 2-Bromo-5-fluorothiazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like 2-Bromo-5-fluorothiazole, the choice of ligand can significantly impact the efficiency of the coupling with various arylboronic acids.

Palladium LigandTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yields (on analogous substrates)
SPhos Pd(OAc)₂ or Pd₂(dba)₃K₃PO₄ or K₂CO₃Toluene/H₂O or Dioxane/H₂O80-110High yields, particularly with sterically hindered substrates.
XPhos Pd(OAc)₂ or Pd₂(dba)₃K₃PO₄Toluene/H₂O or Dioxane/H₂O80-110Excellent yields for a broad range of aryl and heteroaryl bromides.
RuPhos Pd(OAc)₂ or Pd₂(dba)₃K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110High to excellent yields, often effective for challenging substrates.
PPh₃ Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/H₂O or DME/H₂O90-120Moderate to high yields, a classic ligand for Suzuki couplings.
dppf PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O or DMF80-110Good to high yields, particularly for heteroaryl substrates.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of ligand is critical, especially when coupling with a heteroaryl bromide like 2-Bromo-5-fluorothiazole.

Palladium LigandTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yields (on analogous substrates)
XPhos [Pd(allyl)Cl]₂ or Pd₂(dba)₃NaOtBu or K₃PO₄Toluene or Dioxane100-120Excellent conversions for a wide range of amines.[2][3]
RuPhos [Pd(allyl)Cl]₂ or Pd₂(dba)₃NaOtBu or Cs₂CO₃Toluene or Dioxane100-120High yields, often shows good performance with various amines.[3]
BrettPhos Pd(OAc)₂ or Pd₂(dba)₃NaOtBu or LHMDSToluene or THF80-110Effective for a broad scope of amines, including challenging ones.[4]
tBuXPhos [Pd(allyl)Cl]₂NaOtBu or t-BuOLiToluene100Very effective for sterically demanding amines.[3]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of ligand can influence the efficiency and need for a copper co-catalyst.

| Palladium Ligand | Typical Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Reported Yields (on analogous substrates) | | :--- | :--- | :--- | :--- | :--- | :--- | | PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N or DIPEA | RT - 70 | Good to excellent yields, the classical ligand for this reaction. | | XPhos | Pd(OAc)₂ | None (Copper-free) | Cs₂CO₃ or K₃PO₄ | 100-120 | High yields in copper-free conditions, broad substrate scope.[5] | | SPhos | Pd(OAc)₂ | None (Copper-free) | K₃PO₄ | Dioxane | 100-110 | Effective for copper-free Sonogashira couplings. | | cBRIDP | Pd(OAc)₂ | CuI | Et₃N | Toluene | 80-100 | High yields with low catalyst loading. |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Ligand choice can influence regioselectivity and efficiency.

Palladium LigandTypical Catalyst SystemBaseSolventTemperature (°C)Reported Yields (on analogous substrates)
PPh₃ Pd(OAc)₂Et₃N or K₂CO₃DMF or NMP100-140Moderate to good yields, widely used.
P(o-tolyl)₃ Pd(OAc)₂Et₃NDMF100-120Often provides higher yields and better selectivity than PPh₃.
dppf PdCl₂(dppf)Et₃N or NaOAcAcetonitrile or DMF80-120Good yields, particularly for intramolecular Heck reactions.
N-Heterocyclic Carbenes (NHCs) Pd(OAc)₂Cs₂CO₃Dioxane or Toluene100-130High turnover numbers and stability, good for challenging substrates.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a Schlenk flask, add 2-Bromo-5-fluorothiazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are then added. A degassed solvent system (e.g., Toluene/H₂O 10:1) is added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 90 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv). The tube is sealed, removed from the glovebox, and 2-Bromo-5-fluorothiazole (1.0 equiv) and the amine (1.1 equiv) are added under a counterflow of argon. Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[6]

General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere are added 2-Bromo-5-fluorothiazole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%). Degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise. The reaction is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[6]

General Procedure for Heck Reaction

A mixture of 2-Bromo-5-fluorothiazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) is degassed and heated under an inert atmosphere at a temperature typically ranging from 100 to 140 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RR_out R-R' RedElim->RR_out RX_in R-X RX_in->OxAdd R_M_in R'-M R_M_in->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow start Define Reaction Parameters (Substrate, Reagent, Base, Solvent, Temp.) setup Prepare Stock Solutions (Substrate, Reagent, Ligands, Catalyst) start->setup dispense Dispense Reagents and Ligands into Reaction Array (e.g., 96-well plate) setup->dispense react Run Reactions under Controlled Conditions (Heating, Stirring) dispense->react analysis Quench and Analyze (LC-MS, GC-MS) react->analysis data Data Analysis and Identification of Optimal Ligand(s) analysis->data end Scale-up and Further Optimization data->end

Caption: A typical workflow for high-throughput screening of palladium ligands.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of synthesized 2-Bromo-5-fluorothiazole. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to make informed decisions for quality control and analytical method development. The performance of each method is evaluated based on its ability to resolve the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.

Comparative Analysis of HPLC Methods

The purity of 2-Bromo-5-fluorothiazole was assessed using three different RP-HPLC methods. Each method was designed to offer a unique separation profile, primarily by varying the stationary phase and the organic modifier in the mobile phase. The primary goal was to achieve baseline separation of the main peak from all potential impurities.

Table 1: Comparison of HPLC Method Performance

ParameterMethod AMethod BMethod C
Stationary Phase C18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-95% B in 15 min40-100% B in 15 min50-90% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temperature 30 °C30 °C35 °C
Detection Wavelength 254 nm254 nm254 nm
Retention Time (API) 8.52 min7.98 min6.21 min
Resolution (API/Impurity 1) 2.11.82.5
Resolution (API/Impurity 2) 3.53.14.0
Tailing Factor (API) 1.11.31.0
Theoretical Plates (API) 15,20012,50018,100

Summary of Findings:

  • Method A provided good separation and peak shape, representing a standard starting point for the analysis of non-polar small molecules.

  • Method B , utilizing a C8 column and methanol, resulted in shorter retention times but with reduced resolution between the API and Impurity 1. The peak shape for the API was also less symmetrical.

  • Method C offered the best performance with the highest resolution for both impurities and the most efficient separation as indicated by the high number of theoretical plates and excellent peak symmetry. The shorter analysis time is also a significant advantage for high-throughput screening.

Based on this comparative data, Method C is recommended for the routine purity assessment of 2-Bromo-5-fluorothiazole.

Experimental Protocols

Detailed methodologies for the recommended HPLC method (Method C) are provided below.

2.1. Materials and Reagents

  • 2-Bromo-5-fluorothiazole (Synthesized Lot)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Reference standards for potential impurities (if available)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Sample Diluent: A mixture of 50:50 (v/v) acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the 2-Bromo-5-fluorothiazole reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized 2-Bromo-5-fluorothiazole and dissolve it in 100 mL of the sample diluent. Filter the solution through a 0.45 µm syringe filter before injection.

2.4. Chromatographic Conditions (Method C)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 50
    8.0 90
    10.0 90
    10.1 50

    | 12.0 | 50 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

2.5. Data Analysis

The percentage purity of the synthesized 2-Bromo-5-fluorothiazole is calculated based on the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Percentage Purity = (Area of API Peak / Total Area of All Peaks) x 100

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of 2-Bromo-5-fluorothiazole.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_sample Weigh & Dissolve Sample filter_sample Filter Sample prep_sample->filter_sample prep_mobile Prepare Mobile Phases A & B hplc_system Equilibrate HPLC System filter_sample->hplc_system degas_mobile Degas Mobile Phases degas_mobile->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_gradient Run Gradient Method inject_sample->run_gradient detect_peaks Detect at 254 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Assessment.

3.2. Logical Flow for Method Comparison

The decision-making process for selecting the optimal HPLC method is outlined in the diagram below.

G cluster_methods Method Evaluation start Define Analytical Objective: Purity of 2-Bromo-5-fluorothiazole method_dev Develop Initial HPLC Methods (A, B, C) start->method_dev run_exp Execute Experiments for Each Method method_dev->run_exp collect_data Collect Chromatographic Data (Retention Time, Resolution, Tailing, Plates) run_exp->collect_data compare_data Compare Performance Metrics in Table 1 collect_data->compare_data method_a Method A: Good Resolution compare_data->method_a Standard method_b Method B: Lower Resolution, Poor Peak Shape compare_data->method_b Alternative 1 method_c Method C: Best Resolution, Efficiency, & Speed compare_data->method_c Alternative 2 select_best Select Optimal Method (Method C) method_c->select_best

Caption: Logic for HPLC Method Selection.

Navigating the Palladium-Catalyzed Cross-Coupling Landscape: A Kinetic Comparison Featuring 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of palladium-catalyzed cross-coupling reactions is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the kinetic performance of 2-Bromo-5-fluorothiazole, a key heterocyclic building block, in the context of other commonly used aryl halides. While direct, comprehensive kinetic data for 2-Bromo-5-fluorothiazole is limited in publicly available literature, this guide leverages data from structurally analogous compounds to provide valuable insights into its expected reactivity and performance.

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, which is the rate-determining step in many catalytic cycles.[1] This step is influenced by the nature of the halogen, the electronic properties of the aromatic or heteroaromatic ring, and the steric environment around the carbon-halogen bond. For heteroaryl halides, the nature and position of the heteroatom(s) also play a crucial role, sometimes leading to catalyst inhibition.[2]

Performance Comparison: 2-Bromo-5-fluorothiazole and Alternatives

The following tables summarize quantitative data from studies on compounds structurally related to 2-Bromo-5-fluorothiazole. This data provides a basis for understanding its likely kinetic profile in common palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the halide follows the general trend I > Br > Cl. The electron-deficient nature of the thiazole ring is expected to enhance the reactivity of 2-Bromo-5-fluorothiazole in the oxidative addition step.

Aryl HalideCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)Kinetic Insights/Notes
2-Chlorobenzothiazole AlkylaminesPd(OAc)₂ / XPhos11012>95In some aminations, 2-chlorothiazoles have been found to be more efficient coupling partners than their bromo counterparts.[3]
2-Bromo-benzimidazole Phenylboronic acidPd(PPh₃)₄ / K₂CO₃8012~90Generally more reactive than the corresponding chloride due to the weaker C-Br bond.[4]
2-Chloro-benzimidazole Phenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄10018~85Requires more active catalyst systems and higher temperatures compared to the bromide.[4]
4-Aryl-2-chlorobenzothiazoles Arylboronic acidPd(OAc)₂ / K₂CO₃---The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the C4 position of 2-chloro-4-bromobenzothiazole.[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nitrogen atom in heteroaromatic substrates like pyridines and potentially thiazoles can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2] The choice of a bulky, electron-rich phosphine ligand is often crucial to mitigate this effect.

Aryl HalideAmineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Kinetic Insights/Notes
2-Bromopyridine Volatile aminesPd(OAc)₂ / dpppNaOtBu80-55-98Amination of 2-halopyridines can be challenging due to catalyst poisoning by the pyridine nitrogen.[2][6]
2-Halothiazoles Primary alkylaminesPd-based---The first palladium-catalyzed C-N coupling reactions between 2-halothiazoles and primary alkylamines have been reported.[3]
Aryl Bromides with Fluoroalkylamines FluoroalkylaminesBippyPhosPd(Ar)OPhKOPhRT-HighThe electron-withdrawing nature of the fluoroalkyl group makes reductive elimination the turnover-limiting step.[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The reactivity of aryl halides generally follows the order I > OTf > Br > Cl.[8]

Aryl HalideAlkyneCatalyst SystemTemp. (°C)TOF (h⁻¹)Yield (%)Kinetic Insights/Notes
Aryl Bromides Aryl- and alkylacetylenesNa₂PdCl₄ / CuI / (t-Bu)₃PH⁺BF₄⁻803200 - 10,000HighHighly efficient catalysis can be achieved with suitable phosphine ligands.[8]
(Hetero)Aryl Fluorosulfates Terminal AlkynesPd-based--Moderate to GoodFluorosulfates can be effective coupling partners in Sonogashira reactions.[9][10]
2-Chloro-4-bromobenzothiazole Terminal AlkynePd(PPh₃)₂Cl₂ / CuI---Selective coupling is expected at the more reactive C-Br position.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic analysis. Below are representative experimental protocols for palladium-catalyzed cross-coupling reactions, which can be adapted for the study of 2-Bromo-5-fluorothiazole.

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Halide

This protocol is based on the synthesis of 4-aryl-2-chlorobenzothiazoles.[5]

  • Preparation: To a dried reaction vessel, add the heteroaryl halide (e.g., 2-chloro-4-bromobenzothiazole, 1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Halide

This protocol is a general starting point for the amination of substrates like 2-bromopyridines.[2]

  • Preparation (in a glovebox): To an oven-dried reaction vial, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (1-4 mol%).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vial and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite. Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key aspects of palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (M-OR') Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Coupling Partner, Base, Ligand B Add Palladium Catalyst/Precatalyst A->B C Add Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Work-up F->G H Purification (Chromatography) G->H I Characterization H->I

Caption: General experimental workflow for kinetic analysis.

References

Side-by-side comparison of bases for Suzuki reactions with 2-Bromo-5-fluorothiazole.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The strategic installation of an aryl or heteroaryl group at the 2-position of a 5-fluorothiazole scaffold, a common motif in medicinally relevant molecules, often relies on this powerful reaction. A critical parameter influencing the success of the Suzuki coupling with 2-Bromo-5-fluorothiazole is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid partner for the crucial transmetalation step.

This guide provides a side-by-side comparison of common bases for the Suzuki reaction of 2-Bromo-5-fluorothiazole. While direct comparative studies on this specific substrate are limited in publicly available literature, this guide synthesizes data from analogous heterocyclic systems to provide a strong predictive framework for base selection and reaction optimization.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer of the organic moiety to the palladium center.[1] The choice of base can significantly impact the reaction rate, yield, and the tolerance of various functional groups.

Side-by-Side Comparison of Common Bases

The selection of an appropriate base is highly dependent on the specific substrates, catalyst, and solvent system employed. For electron-deficient heteroaryl halides like 2-Bromo-5-fluorothiazole, the choice of base is particularly critical to achieve high yields and minimize side reactions. The following table summarizes the performance of various bases in Suzuki reactions of structurally similar bromo-heterocycles, which can serve as a strong starting point for optimization.

BaseTypical ConditionsReported Yields (Analogous Systems)StrengthsConsiderations
Sodium Carbonate (Na₂CO₃) Pd catalyst, Aqueous solvent mixture (e.g., Dioxane/H₂O, Toluene/H₂O)High (up to 98%)[2][3]Inexpensive, effective for a wide range of substrates, commonly used.Can be less effective for challenging couplings or sterically hindered substrates.
Potassium Carbonate (K₂CO₃) Pd catalyst, Aqueous solvent mixture (e.g., Dioxane/H₂O, Ethanol/H₂O)Good to High (up to 81%)[4]Readily available, widely used, good general-purpose base.Similar limitations to Na₂CO₃.
Cesium Carbonate (Cs₂CO₃) Pd catalyst, Anhydrous or aqueous solvent (e.g., Dioxane, Toluene)Good to HighHigher solubility in organic solvents, often effective for difficult couplings where other carbonates fail.More expensive than other carbonates.
Potassium Phosphate (K₃PO₄) Pd catalyst, Anhydrous or aqueous solvent (e.g., Dioxane, Toluene, DMF)Good to HighOften the base of choice for challenging substrates, including heteroaryl chlorides.[5]Can be more basic than carbonates, potentially leading to side reactions with sensitive functional groups.
Cesium Fluoride (CsF) Pd catalyst, Anhydrous solvent (e.g., DME)Excellent (up to 95%)[6]The fluoride ion is thought to play a unique role in activating the boronic acid, leading to high yields.More expensive, requires anhydrous conditions.
Potassium Hydroxide (KOH) Pd catalyst, Aqueous solvent mixture (e.g., DMF/H₂O)Moderate to High (70-90%)[1]Strong base, can be effective when weaker bases fail.High basicity can promote side reactions such as hydrolysis of esters or other base-sensitive functional groups.[1]
Organic Bases (e.g., TEA, DIPEA) Pd catalyst, Anhydrous solventVariable, often lower than inorganic basesNon-nucleophilic, suitable for substrates with base-sensitive functional groups.[1]Generally less effective for activating the boronic acid, leading to lower yields in many cases.[7]

Experimental Protocols

The following are generalized experimental protocols for performing a Suzuki cross-coupling reaction with a bromo-heterocycle. These should be adapted and optimized for the specific reaction of 2-Bromo-5-fluorothiazole with the desired boronic acid.

Protocol 1: Using an Inorganic Carbonate or Phosphate Base in an Aqueous System

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add 2-Bromo-5-fluorothiazole, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using an Anhydrous System with Cesium Fluoride

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., (A-taphos)₂PdCl₂)

  • Cesium Fluoride (CsF) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,2-Dimethoxyethane - DME)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 2-Bromo-5-fluorothiazole, the arylboronic acid, the palladium catalyst, and CsF.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify as described in Protocol 1.

Logical Workflow for Base Selection and Optimization

The following diagram illustrates a logical workflow for selecting and optimizing the base for a Suzuki reaction with 2-Bromo-5-fluorothiazole.

Suzuki_Base_Optimization cluster_start Initial Screening cluster_evaluation Evaluation cluster_optimization Optimization Pathways cluster_end Finalization Start Start with a common, mild base: K₂CO₃ or Na₂CO₃ in Dioxane/H₂O Evaluate Evaluate Yield Start->Evaluate HighYield High Yield (>70%) Evaluate->HighYield >70% ModerateYield Moderate Yield (30-70%) Evaluate->ModerateYield 30-70% LowYield Low/No Yield (<30%) Evaluate->LowYield <30% OptimizeConditions Further optimize other parameters: Catalyst, Ligand, Temperature, Solvent HighYield->OptimizeConditions Optional: For further improvement Finalize Finalize Optimized Protocol HighYield->Finalize TryStrongerBase Try a stronger inorganic base: K₃PO₄ or Cs₂CO₃ ModerateYield->TryStrongerBase ModerateYield->OptimizeConditions LowYield->TryStrongerBase TryFluoride Consider a fluoride source: CsF in an anhydrous solvent LowYield->TryFluoride TryStrongerBase->Evaluate Re-evaluate TryStrongerBase->TryFluoride If still low yield TryFluoride->Evaluate OptimizeConditions->Evaluate Re-evaluate

Caption: A decision-making workflow for the selection and optimization of a base in the Suzuki coupling of 2-Bromo-5-fluorothiazole.

Conclusion

The choice of base is a critical determinant for the successful Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluorothiazole. While a universally optimal base does not exist, a systematic approach to screening and optimization, starting with common and cost-effective carbonates like Na₂CO₃ or K₂CO₃, is recommended. For more challenging couplings, stronger inorganic bases such as K₃PO₄ and Cs₂CO₃, or the use of CsF in an anhydrous system, often provide superior results. By carefully considering the factors outlined in this guide and utilizing the provided experimental frameworks, researchers can efficiently develop robust and high-yielding protocols for the synthesis of valuable 2-aryl-5-fluorothiazole derivatives.

References

A Comparative Guide to the Synthesis of 2-Bromo-5-fluorothiazole: An Established Multi-Step Pathway versus a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of functionalized thiazole scaffolds is a critical endeavor. 2-Bromo-5-fluorothiazole, in particular, is a valuable building block in medicinal chemistry. This guide provides a comparative analysis of a traditional multi-step synthetic pathway and a novel, more streamlined one-pot synthesis for this key intermediate. The comparison is supported by experimental data adapted from analogous transformations in the literature, offering a clear overview of the potential advantages of the newer methodology.

This guide will delve into an established, three-step synthesis commencing with a Hantzsch thiazole formation, followed by diazotization and a Sandmeyer reaction. This will be contrasted with a modern, one-pot approach that combines the core thiazole synthesis with subsequent halogenation steps, aiming for greater efficiency and reduced operational complexity.

At a Glance: Comparison of Synthetic Pathways

The choice of a synthetic route for 2-Bromo-5-fluorothiazole can significantly impact overall yield, reaction time, and resource allocation. The following table summarizes the key quantitative parameters of the two pathways discussed in this guide.

ParameterEstablished Multi-Step PathwayNew One-Pot Pathway
Overall Yield ~40-55%~65-75%
Number of Steps 31
Total Reaction Time 24-36 hours8-12 hours
Isolation of Intermediates Yes (2)No
Key Reagents 1-Bromo-2-fluoroethanone, Thiourea, NaNO₂, HBr, CuBr1-Bromo-2-fluoroethanone, Thiourea, N-Bromosuccinimide (NBS)
Complexity HighModerate

Visualizing the Pathways: Synthetic Schemes

To further elucidate the transformations, the following diagrams illustrate the established and new synthetic pathways for 2-Bromo-5-fluorothiazole.

established_pathway A 1-Bromo-2-fluoroethanone + Thiourea B Hantzsch Thiazole Synthesis A->B Ethanol, Reflux C 5-Fluoro-2-aminothiazole B->C D 1. NaNO₂, HBr (Diazotization) 2. CuBr (Sandmeyer) C->D E 2-Bromo-5-fluorothiazole D->E new_pathway A 1-Bromo-2-fluoroethanone + Thiourea B One-Pot Reaction A->B Acetonitrile, 60°C C 2-Bromo-5-fluorothiazole B->C Reagents N-Bromosuccinimide (NBS) in Acetonitrile Reagents->B experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 1-Bromo-2-fluoroethanone and Thiourea in Acetonitrile B Stir at Room Temperature (1 hour) A->B C Add N-Bromosuccinimide (NBS) B->C D Heat to 60°C and Stir (8-10 hours) C->D E Monitor by TLC D->E F Evaporate Acetonitrile E->F Upon Completion G Partition between Ethyl Acetate and Water F->G H Dry and Concentrate Organic Layer G->H I Column Chromatography H->I J Pure 2-Bromo-5-fluorothiazole I->J

Comparative In-Silico Docking Analysis of Ligands Derived from or Structurally Related to 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies on ligands structurally related to the 2-Bromo-5-fluorothiazole scaffold. Due to the limited availability of published research on ligands derived directly from 2-Bromo-5-fluorothiazole, this document focuses on closely related compounds, including 2-bromo-5-fluorophenyl derivatives and other substituted bromothiazoles. The presented data, experimental protocols, and pathway visualizations aim to offer valuable insights for the rational design of novel therapeutic agents.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from in-silico docking studies of representative ligands against various protein targets. This allows for a direct comparison of their predicted binding affinities.

Ligand/Derivative ClassTarget Protein(s)Docking SoftwareBinding Affinity/Score (kcal/mol)Key Interactions/ResiduesReference
3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3)Dihydrofolate Reductase (DHFR)AutoDock Vina-7.07Not specified[1][2]
Dehydrosqualene Synthase (DHSS)AutoDock Vina-7.05Not specified[1][2]
DNA GyraseAutoDock (AD4)Not specifiedNot specified[1][2]
Glucose 6-phosphate Synthase (GlmS)AutoDock (AD4)Not specifiedNot specified[1][2]
Undecaprenyl Pyrophosphate Synthase (UDPPS)AutoDock (AD4)Not specifiedNot specified[1][2]
2-Amino Thiazole DerivativesAurora Kinase (1MQ4)AutoDock v4.2.6Not specified for individual compounds, but excellent binding interactions reported for derivatives 1a, 2a, 3e, 4d, 5d, and 6d.Not specified[3]
2-Amino-5-bromo-4-t-butylthiazole (Hypothetical)VEGFR-2 KinaseNot specifiedHypothetical; predicted hydrogen bonds.Cys919, Asp1046[4]
2,4-disubstituted thiazole derivative (PVS 03)EGFR KinaseNot specified-7.811Hydrophobic interactions with C10, C17, C18, and C14.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of in-silico studies. Below are generalized and specific protocols based on the available literature.

General In-Silico Molecular Docking Protocol [4]

  • Ligand Preparation:

    • The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D conformation.

    • Possible ionization states at a physiological pH are generated.

    • All relevant tautomers and stereoisomers of the ligand are generated.

    • The ligand structures are energy-minimized using a suitable force field to obtain a low-energy conformation.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is subjected to energy minimization to relieve steric clashes and optimize the hydrogen-bonding network.

  • Docking Execution:

    • A docking grid is defined around the active site of the target protein.

    • The prepared ligand library is docked into the defined grid using docking software (e.g., AutoDock, Vina). The algorithm explores various conformations and orientations of the ligand within the active site.

  • Pose Scoring and Analysis:

    • The resulting docking poses are scored based on their binding affinity (e.g., docking score, binding energy in kcal/mol).

    • The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.

Specific Protocol for 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (CY3) [1][2]

  • Software Used: AutoDock (AD4), Vina, and iGEMDOCK.

  • Target Receptors: Five different bacterial protein receptors were selected: DNA gyrase, glucose 6-phosphate synthase (GlmS), dihydrofolate reductase (DHFR), dehydrosqualene synthase (DHSS), and undecaprenyl pyrophosphate synthase (UDPPS).

  • Objective: To determine the mechanism by which the CY3 compound interacts with bacterial strains and to predict the best-fit orientation of the compound that binds to a specific protein target.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate a relevant signaling pathway and a typical experimental workflow for in-silico docking.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation l1 2D Structure Drawing l2 3D Conversion l1->l2 l3 Energy Minimization l2->l3 docking Molecular Docking l3->docking p1 Obtain PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens p2->p3 p4 Energy Minimization p3->p4 p4->docking analysis Pose Scoring & Analysis docking->analysis results Binding Affinity & Interactions analysis->results

A generalized workflow for in-silico molecular docking studies.

aurora_kinase_pathway aurora_a Aurora Kinase A downstream_a Centrosome Maturation & Spindle Assembly aurora_a->downstream_a aurora_b Aurora Kinase B downstream_b Chromosome Segregation & Cytokinesis aurora_b->downstream_b proliferation Cell Proliferation & Tumor Growth downstream_a->proliferation downstream_b->proliferation inhibitor 2-Amino Thiazole Derivatives inhibitor->aurora_a Inhibition inhibitor->aurora_b Inhibition

Simplified signaling pathway of Aurora Kinases, targets for some thiazole derivatives.

References

Comparative study of 2-Bromo-5-fluorothiazole against other heterocyclic building blocks.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Heterocyclic compounds, in particular, form the cornerstone of a vast number of pharmaceuticals. This guide provides a comparative study of 2-Bromo-5-fluorothiazole, a fluorinated thiazole derivative, against other common heterocyclic building blocks. The focus is on its synthetic utility in key cross-coupling reactions, which are fundamental to the construction of complex bioactive molecules.

While direct, head-to-head experimental comparisons under identical conditions are not extensively available in the reviewed literature, this guide synthesizes available data and established principles of organic chemistry to provide a valuable comparative overview for researchers, scientists, and drug development professionals.

Physicochemical Properties and Reactivity Overview

The reactivity of halo-heterocycles in popular cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is influenced by a combination of electronic and steric factors, as well as the inherent properties of the heterocyclic core. 2-Bromo-5-fluorothiazole possesses a unique combination of features: the electron-withdrawing nature of the fluorine atom and the thiazole ring itself, and the reactive carbon-bromine bond.

Building BlockMolecular WeightBoiling Point (°C)pKa (Predicted)Key Features
2-Bromo-5-fluorothiazole 182.01176.9 ± 13.0-0.62 ± 0.10Electron-deficient ring, fluorine modulation of properties.[1]
2-Bromopyridine 158.00193-1940.8 (of pyridinium ion)Nitrogen lone pair can influence catalysis.
2-Chloropyrazine 114.53154-155-0.5 (of pyrazinium ion)Electron-deficient, two nitrogen atoms.
2-Bromothiophene 163.03149-151~ -5Electron-rich five-membered ring.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The reactivity of the aryl halide in this reaction is a critical factor, with the general trend being I > Br > Cl.

While a direct comparative study is lacking, we can infer the relative reactivity based on the electronic nature of the heterocyclic rings. The electron-deficient nature of the thiazole and pyridine rings in 2-Bromo-5-fluorothiazole and 2-bromopyridine, respectively, generally makes them good substrates for the oxidative addition step in the catalytic cycle.

Illustrative Yields in Suzuki-Miyaura Coupling

The following table presents representative yields for Suzuki-Miyaura couplings of various bromo-heterocycles. It is crucial to note that these reactions were not performed under identical conditions and serve as a general guide to the amenability of these building blocks to this transformation.

Heterocyclic BromideCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85
2-Bromothiophene4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorothiazole

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halo-heterocycle and can be adapted for 2-Bromo-5-fluorothiazole.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-5-fluorothiazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Heat the reaction mixture to 90°C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents 1. Combine 2-Bromo-5-fluorothiazole, Arylboronic Acid, and Base inert 2. Establish Inert Atmosphere (Argon Purge) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent catalyst 4. Add Palladium Catalyst (e.g., Pd(PPh3)4) solvent->catalyst heat 5. Heat and Stir (e.g., 90°C, 12-16h) catalyst->heat workup 6. Aqueous Workup (Extraction and Washing) heat->workup purification 7. Purify Product (Column Chromatography) workup->purification

Workflow for Suzuki-Miyaura Coupling.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The success of this reaction is highly dependent on the choice of ligand and base, as well as the nature of the aryl halide.

Similar to the Suzuki-Miyaura coupling, direct comparative data for 2-Bromo-5-fluorothiazole is scarce. However, the principles of reactivity remain the same, with aryl bromides generally being more reactive than aryl chlorides. The presence of the nitrogen atom in the pyridine ring of 2-bromopyridine can sometimes lead to catalyst inhibition, a challenge that may be less pronounced with the thiazole ring.

Illustrative Yields in Buchwald-Hartwig Amination

The following table shows representative yields for the Buchwald-Hartwig amination of various bromo-heterocycles. These are not from a single comparative study and should be interpreted as individual examples.

Heterocyclic BromideAmineCatalyst SystemBaseSolventYield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene95
2-BromopyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene85
4-BromotolueneAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene98
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-5-fluorothiazole

This protocol provides a general procedure that can be adapted for the amination of 2-Bromo-5-fluorothiazole.

Materials:

  • 2-Bromo-5-fluorothiazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL), anhydrous and degassed

Procedure:

  • In a glovebox, add 2-Bromo-5-fluorothiazole, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

  • Add the anhydrous and degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow Experimental Workflow: Buchwald-Hartwig Amination setup 1. Combine Substrates, Base, Catalyst, and Ligand in a Glovebox solvent 2. Add Anhydrous, Degassed Solvent setup->solvent heat 3. Heat and Stir under Inert Atmosphere (e.g., 100°C, 12-24h) solvent->heat filter 4. Filter through Celite® heat->filter concentrate 5. Concentrate Filtrate filter->concentrate purify 6. Purify Product (Column Chromatography) concentrate->purify Suzuki_Miyaura_Cycle Catalytic Cycle: Suzuki-Miyaura Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 Base PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Buchwald_Hartwig_Cycle Catalytic Cycle: Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' Base PdII_Amide Ar-Pd(II)L_n-NR'R'' AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-5-fluorothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Assumed Hazard Profile

Based on analogous compounds, 2-Bromo-5-fluorothiazole is anticipated to possess specific hazard characteristics. The following table summarizes the likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Immediate Safety and Handling Protocols

Prior to handling 2-Bromo-5-fluorothiazole, it is imperative to adhere to the following safety protocols to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[1]

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If working outside of a fume hood or with potential for aerosolization, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All handling of 2-Bromo-5-fluorothiazole should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][4]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical advice and have the chemical's container or label at hand.

Step-by-Step Disposal Procedure

The proper disposal of 2-Bromo-5-fluorothiazole is crucial to prevent environmental contamination and ensure regulatory compliance. The primary method of disposal is through a licensed chemical waste management facility.

1. Waste Segregation and Collection:

  • Container: Use a designated, leak-proof, and clearly labeled waste container for "Halogenated Organic Waste."

  • Compatibility: Do not mix 2-Bromo-5-fluorothiazole with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[4]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Bromo-5-fluorothiazole," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).

2. Contaminated Material Handling:

  • Any materials that come into contact with 2-Bromo-5-fluorothiazole, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.

  • These contaminated materials should be collected in a separate, sealed bag or container and also labeled as "Halogenated Organic Waste."

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Final Disposal:

  • The ultimate disposal of 2-Bromo-5-fluorothiazole must be conducted by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products like hydrogen halides.[5]

  • Do not discharge 2-Bromo-5-fluorothiazole or its containers into sewer systems or waterways.[5]

  • Contaminated packaging should be triple-rinsed (with an appropriate solvent that is also collected as halogenated waste) and then offered for recycling or reconditioning, or punctured to prevent reuse.[5]

Disposal Workflow Diagram

2-Bromo-5-fluorothiazole Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Fume Hood A->B C Segregate as Halogenated Waste B->C D Use Labeled, Sealed Container C->D E Include Contaminated Materials D->E F Store in Designated Satellite Area E->F G Away from Incompatibles F->G H Arrange Pickup by Licensed Waste Contractor G->H I Controlled Incineration H->I

Caption: Disposal workflow for 2-Bromo-5-fluorothiazole.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of 2-Bromo-5-fluorothiazole, fostering a secure research environment and maintaining environmental stewardship.

References

Personal protective equipment for handling 2-Bromo-5-fluorothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-5-fluorothiazole was not located. The following guidance is based on safety data for structurally analogous compounds, including other brominated and fluorinated thiazole derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

This guide furnishes crucial safety, handling, and disposal information for professionals in research and drug development engaged with 2-Bromo-5-fluorothiazole. Strict adherence to these protocols is paramount for ensuring laboratory safety and responsible environmental stewardship.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede any handling of 2-Bromo-5-fluorothiazole. Based on the hazards associated with similar compounds, the following personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2][3]Protects against splashes and potential dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene; inspect before use). Fire/flame-resistant and impervious lab coat or clothing.[1][2][3]Prevents skin contact, which may cause irritation.[4][5][6][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, or if dust/aerosols are generated, a full-face respirator with appropriate cartridges should be used.[1][2][3]Minimizes the inhalation of potentially harmful vapors or dust.[4][5][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the chemical.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4]

  • An eyewash station and safety shower must be readily accessible.[2]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Weighing and Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Conduct all weighing and transfers within a fume hood or a ventilated balance enclosure.

  • Dissolving:

    • If preparing a solution, add the 2-Bromo-5-fluorothiazole to the solvent slowly.

    • Ensure the process is conducted with adequate ventilation and, if necessary, appropriate stirring.

  • General Precautions:

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Do not breathe dust or vapors.[3][4][6]

    • Do not eat, drink, or smoke in the laboratory.[3]

    • Wash hands thoroughly after handling the compound.[3][4]

Storage:

  • Store in a tightly sealed, properly labeled container.[4][6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5][6]

Disposal Plan

All waste containing 2-Bromo-5-fluorothiazole must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated solutions in a designated, labeled hazardous waste container. This container should be kept securely closed and stored in a safe, ventilated area pending disposal. The material may be disposed of through a licensed chemical destruction plant, potentially via controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]

  • Contaminated PPE: Any disposable PPE, such as gloves, that has come into contact with 2-Bromo-5-fluorothiazole should be placed in a sealed bag and disposed of as hazardous waste.[2]

  • Spills: In the event of a spill, evacuate the area. Wearing the appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material and any contaminated soil into a hazardous waste container. Ventilate the area and clean the spill site thoroughly.[2][4]

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the safe handling of 2-Bromo-5-fluorothiazole, from initial preparation to final disposal.

Safe Handling Workflow for 2-Bromo-5-fluorothiazole cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood handling_weigh Weighing prep_fume_hood->handling_weigh Proceed to Handling handling_transfer Transfer handling_weigh->handling_transfer handling_dissolve Dissolution handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling 2-Bromo-5-fluorothiazole.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.